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  • Product: 2-(Bromomethyl)-1-methyl-3-nitrobenzene
  • CAS: 77378-54-2

Core Science & Biosynthesis

Foundational

2-(Bromomethyl)-1-methyl-3-nitrobenzene molecular structure

[1][2][3][4] Executive Summary 2-(Bromomethyl)-1-methyl-3-nitrobenzene (CAS: 77378-54-2 ) is a specialized benzylic electrophile characterized by significant steric congestion.[1][2] Structurally, it features a reactive...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

2-(Bromomethyl)-1-methyl-3-nitrobenzene (CAS: 77378-54-2 ) is a specialized benzylic electrophile characterized by significant steric congestion.[1][2] Structurally, it features a reactive bromomethyl moiety "sandwiched" between a methyl group and a nitro group on a benzene ring.[3] This unique 1,2,3-trisubstitution pattern makes it a valuable yet challenging intermediate in the synthesis of polycyclic heterocycles, agrochemicals, and pharmaceutical building blocks.[3]

Unlike its more common regioisomers, this compound requires precise synthetic control due to the competitive bromination of the sterically more accessible methyl group.[3] This guide provides a comprehensive technical analysis of its molecular architecture, synthesis challenges (specifically regioselectivity), reactivity profile, and safety protocols.[3]

Molecular Architecture & Electronic Properties[6]

Structural Analysis

The molecule consists of a benzene core substituted at contiguous positions:

  • Position 1: Methyl group (

    
    ) – Electron-donating (weak activation).[3]
    
  • Position 2: Bromomethyl group (

    
    ) – The primary reactive center.[3]
    
  • Position 3: Nitro group (

    
    ) – Strongly electron-withdrawing (deactivation).[3]
    

Steric Environment: The central bromomethyl group is flanked by the methyl and nitro groups. This "buttressing effect" creates a sterically crowded environment that influences both the synthesis (radical attack) and subsequent nucleophilic substitutions (


 reactions).[3]
Electronic Effects
  • Inductive Effect (-I): The nitro group exerts a strong electron-withdrawing effect, making the benzylic carbon more electrophilic.

  • Resonance Effect (-M): The nitro group deactivates the aromatic ring, making it resistant to electrophilic aromatic substitution but susceptible to nucleophilic attacks if further activated.[3]

  • Dipole Moment: The molecule possesses a significant dipole moment directed towards the nitro group, influencing its solubility in polar aprotic solvents like acetonitrile and DMF.[3]

MolecularStructure cluster_0 Steric & Electronic Map Center Benzene Ring Pos1 Pos 1: Methyl (-CH3) (Steric Bulk) Center->Pos1 Ortho Pos2 Pos 2: Bromomethyl (-CH2Br) (Reactive Electrophile) Center->Pos2 Ipso Pos3 Pos 3: Nitro (-NO2) (Electron Withdrawing) Center->Pos3 Ortho Pos1->Pos2 Steric Clash Pos3->Pos2 Electronic Activation + Steric Clash

Figure 1: Structural map highlighting the steric crowding around the reactive bromomethyl center.

Synthesis & Production

Precursor & Pathway

The primary synthetic route involves the Wohl-Ziegler bromination of 2,3-dimethylnitrobenzene (also known as 3-nitro-o-xylene) using N-Bromosuccinimide (NBS) and a radical initiator.

The Regioselectivity Challenge

A critical technical hurdle is the regioselectivity of the radical bromination.[3] The precursor has two distinct methyl groups available for hydrogen abstraction:

  • C-3 Methyl (Outer): Less sterically hindered.[3]

  • C-2 Methyl (Inner): Flanked by the nitro group and the C-1 methyl.

Experimental data indicates that radical bromination favors the less hindered "outer" methyl group.[3] Consequently, the desired 2-(bromomethyl) isomer is often the minor product, while the 3-(bromomethyl) isomer is the major product.[3]

Reaction Scheme:



IsomerStructureApprox. YieldSteric Status
Target 2-(Bromomethyl)-1-methyl-3-nitrobenzene ~20% High (Sandwiched)
Major Byproduct3-(Bromomethyl)-2-methylnitrobenzene~35-40%Low (Exposed)
Over-brominationBis(bromomethyl) derivatives~10-15%Very High
Purification Protocol

Due to the mixture of isomers, simple recrystallization is often insufficient.[3]

  • Chromatography: Silica gel column chromatography using a gradient of Hexanes/Ethyl Acetate is typically required to separate the isomers.[3]

  • Identification: The isomers can be distinguished by

    
     NMR. The benzylic protons of the 2-bromomethyl group (sandwiched) typically appear downfield relative to the 3-bromomethyl group due to the anisotropic effect of the adjacent nitro group.
    

SynthesisPathway Precursor 2,3-Dimethylnitrobenzene (3-Nitro-o-xylene) Reagents NBS, AIBN CCl4 or Acetonitrile, Reflux Precursor->Reagents Intermediate Benzylic Radical Formation Reagents->Intermediate ProductMajor Major Product: 3-(Bromomethyl)-2-methylnitrobenzene (Less Hindered) Intermediate->ProductMajor Kinetic Preference ProductTarget Target Product: 2-(Bromomethyl)-1-methyl-3-nitrobenzene (Sterically Congested) Intermediate->ProductTarget Minor Pathway

Figure 2: Synthetic pathway illustrating the competitive radical bromination and product distribution.[3]

Reactivity Profile

Nucleophilic Substitution ( )

Despite the steric hindrance, the benzylic bromide is highly reactive toward nucleophiles.[3] The adjacent nitro group, while bulky, enhances the electrophilicity of the benzylic carbon through inductive electron withdrawal.[3]

  • Primary Amines: React to form secondary amines, precursors for heterocycles.[3]

  • Azides (

    
    ):  Form benzyl azides, which can be reduced to amines or used in Click chemistry.[3]
    
  • Malonates: Carbon-carbon bond formation for chain extension.

Cyclization Potential

This molecule is a "privileged scaffold" for synthesizing fused heterocycles.[3]

  • Indole Synthesis: Reduction of the nitro group to an amine, followed by intramolecular cyclization with the pendant alkyl chain (if modified).[3]

  • Isoquinoline Synthesis: Reaction with internal nucleophiles allows for the formation of tetrahydroisoquinoline derivatives.

Comparison with Related Compounds

It is crucial to distinguish this alkyl-benzene derivative from Methyl 2-(bromomethyl)-3-nitrobenzoate (CAS 98475-07-1), which is a key intermediate for Lenalidomide .

  • User's Compound: Toluene derivative (Methyl group at C1).[3]

  • Lenalidomide Intermediate: Benzoate derivative (Ester group at C1).[3]

  • Implication: They have different solubilities and reactivity profiles (ester hydrolysis vs. alkyl stability).[3]

Handling & Safety (E-E-A-T)

As a benzyl bromide derivative, this compound poses specific safety risks that must be managed in a research environment.

Hazard Identification
  • Lachrymator: Highly irritating to eyes and mucous membranes. Even small amounts of dust or vapor can cause severe tearing and respiratory distress.[3]

  • Skin Corrosive: Causes severe skin burns. The alkylating nature of the bromide can lead to delayed tissue damage.[3]

  • Sensitizer: Potential for allergic skin reactions upon repeated exposure.

Handling Protocol
  • Engineering Controls: Always handle inside a functioning chemical fume hood.

  • PPE: Wear chemical-resistant gloves (Nitrile or Laminate), safety goggles, and a lab coat.[3] Double-gloving is recommended.

  • Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkyl bromide before cleanup.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Light sensitive (store in amber vials).[3]

References

  • American Elements . 2-(Bromomethyl)-1-methyl-3-nitrobenzene Product Specification. Retrieved from [4][3]

  • Apollo Scientific . Product Data Sheet: 2-(Bromomethyl)-1-methyl-3-nitrobenzene (CAS 77378-54-2).[4][1][5][2][6][7][8][9] Retrieved from [3]

  • Google Patents . WO2016114161A1 - Carbamate compound and use thereof. (Describes the synthesis and use of the compound as an intermediate). Retrieved from

  • ChemicalBook . Synthesis of 2-(bromomethyl)-3-methylnitrobenzene isomers. Retrieved from

  • BenchChem . Reactivity of Nitro-substituted Benzyl Bromides. Retrieved from

Sources

Exploratory

Technical Guide: Regioselective Synthesis of 2-(Bromomethyl)-1-methyl-3-nitrobenzene

Executive Summary & Strategic Analysis The synthesis of 2-(bromomethyl)-1-methyl-3-nitrobenzene presents a classic problem in regioselectivity. The target molecule is a 1,2,3-trisubstituted benzene ring where the bromome...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 2-(bromomethyl)-1-methyl-3-nitrobenzene presents a classic problem in regioselectivity. The target molecule is a 1,2,3-trisubstituted benzene ring where the bromomethyl group is positioned ortho to the nitro group and ortho to the methyl group.

The Regioselectivity Challenge

The primary precursor, 1,2-dimethyl-3-nitrobenzene (3-nitro-o-xylene) , contains two non-equivalent methyl groups:

  • C-1 Methyl: Meta to the nitro group.[1]

  • C-2 Methyl: Ortho to the nitro group.

In a standard Wohl-Ziegler radical bromination (NBS/AIBN), the C-1 methyl is kinetically favored. The nitro group at C-3 exerts a strong electron-withdrawing effect (inductive and resonant), which destabilizes the development of the electron-deficient radical character at the adjacent C-2 position. Furthermore, the C-2 position suffers from significant steric hindrance sandwiched between the methyl and nitro groups. Consequently, direct bromination predominantly yields the undesired isomer, 1-(bromomethyl)-2-methyl-3-nitrobenzene .

The Solution: The "Exhaustive-Selective" Protocol

To guarantee high isomeric purity, this guide recommends an Exhaustive Bromination / Selective Hydrogenolysis pathway. This strategy bypasses the kinetic selectivity of the bromination step by functionalizing both methyl groups, followed by a chemoselective reduction that exploits the steric protection of the C-2 position to retain the desired bromide.

Synthetic Pathway Visualization

The following diagram outlines the optimized workflow, contrasting the direct (flawed) route with the recommended multi-step protocol.

SynthesisPathway Start 1,2-Dimethyl-3-nitrobenzene (3-Nitro-o-xylene) Direct Direct Bromination (NBS, AIBN) Start->Direct Kinetic Control BisBromo Intermediate: 1,2-Bis(bromomethyl)-3-nitrobenzene Start->BisBromo Step 1: Exhaustive Bromination (2.2 eq NBS, Reflux) WrongProduct Major Product: 1-(Bromomethyl)-2-methyl-3-nitrobenzene (Undesired Isomer) Direct->WrongProduct Target Target Product: 2-(Bromomethyl)-1-methyl-3-nitrobenzene BisBromo->Target Step 2: Selective Hydrogenolysis (Pd/C, H2, Controlled)

Figure 1: Comparison of direct bromination (yielding the wrong isomer) vs. the exhaustive-selective pathway.

Detailed Experimental Protocol

Step 1: Exhaustive Bromination

Objective: Convert 1,2-dimethyl-3-nitrobenzene to 1,2-bis(bromomethyl)-3-nitrobenzene.

ParameterSpecification
Substrate 1,2-Dimethyl-3-nitrobenzene (3-Nitro-o-xylene)
Reagent N-Bromosuccinimide (NBS) (2.2 – 2.5 equivalents)
Catalyst Benzoyl Peroxide (BPO) or AIBN (0.05 equivalents)
Solvent Chlorobenzene or CCl₄ (Anhydrous)
Temperature Reflux (80–130 °C depending on solvent)
Time 4 – 6 Hours (Monitor by TLC/HPLC)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Dissolution: Dissolve 1,2-dimethyl-3-nitrobenzene (1.0 eq) in chlorobenzene (5 mL/g).

  • Addition: Add NBS (1.2 eq) and AIBN (0.025 eq).

  • Initiation: Heat the mixture to reflux. The reaction is exothermic; ensure temperature control.

  • Second Addition: After 2 hours, cool slightly (to ~60°C) and add the remaining NBS (1.2 eq) and AIBN (0.025 eq). Return to reflux.

  • Completion: Monitor for the disappearance of the mono-bromo intermediates.

  • Workup: Cool to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from ethanol/hexane to obtain pure 1,2-bis(bromomethyl)-3-nitrobenzene .

Step 2: Regioselective Hydrogenolysis

Objective: Selectively reduce the less hindered C-1 bromomethyl group to a methyl group, retaining the C-2 bromomethyl group.

Mechanistic Insight: The C-1 bromomethyl group (meta to nitro) is sterically accessible and undergoes hydrogenolysis faster than the C-2 group, which is shielded by the adjacent nitro group and the benzene ring substituents.

ParameterSpecification
Substrate 1,2-Bis(bromomethyl)-3-nitrobenzene
Catalyst 5% Pd/C (Low loading: 1-2 wt%)
Solvent Methanol or Ethyl Acetate
Reagent Hydrogen Gas (H₂) or Sodium Formate
Additives Sodium Acetate (buffer to neutralize HBr)
Temperature 0 °C to 5 °C (Critical for selectivity)

Protocol:

  • Preparation: In a hydrogenation vessel, dissolve the bis-bromo intermediate (1.0 eq) in Methanol (10 mL/g). Add anhydrous Sodium Acetate (1.1 eq).

  • Catalyst Addition: Carefully add 5% Pd/C (0.02 eq by weight). Caution: Pd/C is pyrophoric; add under an inert blanket (Nitrogen/Argon).

  • Reaction: Purge the vessel with Hydrogen gas. Stir vigorously at 0–5 °C .

  • Monitoring: Monitor strictly by HPLC. The reaction must be stopped immediately upon maximum conversion to the mono-bromo product to prevent over-reduction to 3-nitro-o-xylene.

    • Target Time: Typically 2–4 hours.

  • Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate.

  • Extraction: Redissolve residue in Ethyl Acetate, wash with water, and dry over MgSO₄.

  • Isolation: The crude oil typically crystallizes upon standing or trituration with cold hexanes.

Characterization & Quality Control

To ensure the correct isomer has been synthesized, compare the Proton NMR (¹H NMR) shifts. The chemical environment of the methyl vs. bromomethyl protons is distinct.

MoietyChemical Shift (δ, ppm)MultiplicityNotes
Aromatic Protons 7.4 – 8.0MultipletCharacteristic 1,2,3-substitution pattern.
-CH₂Br (Pos 2) 4.6 – 4.8 SingletDeshielded by Br and ortho-Nitro group.
-CH₃ (Pos 1) 2.4 – 2.6 SingletTypical benzylic methyl shift.

Differentiation from Wrong Isomer:

  • Target (2-CH₂Br): The methylene protons are significantly deshielded due to proximity to the nitro group.

  • Wrong Isomer (1-CH₂Br): The methylene protons would appear slightly upfield (4.4 – 4.5 ppm) compared to the target, and the methyl group at position 2 would be very deshielded (2.6+ ppm) due to the ortho-nitro effect.

Safety & Handling (E-E-A-T)

  • Benzyl Bromides: Both the intermediate and product are potent lachrymators (tear agents) and skin irritants. All operations must be performed in a well-ventilated fume hood. Double-gloving (Nitrile) is recommended.

  • Nitro Compounds: Potential explosion hazard if heated under confinement. Do not distill the distillation residue to dryness.

  • Palladium on Carbon: Pyrophoric when dry. Keep wet with water or solvent during handling.

References

  • Patent Methodology

    • Source: CN106061938B.
    • Relevance: Describes the exhaustive bromination followed by selective hydrogenation using Pd/C in methanol to achieve the specific 2-bromomethyl isomer.
    • Link:

  • General Radical Bromination Regioselectivity

    • Source: Djerassi, C.
    • Relevance: Establishes the foundational rules of radical stability and steric hindrance that necessitate the indirect route for this specific isomer.
    • Link:

  • Precursor Properties (3-Nitro-o-xylene)

    • Source: PubChem Compound Summary for CID 6739, 1,2-Dimethyl-3-nitrobenzene.
    • Relevance: Physical properties and safety data for the starting material.[2]

    • Link:

Sources

Foundational

Technical Guide: Solubility Profile and Handling of 2-(Bromomethyl)-1-methyl-3-nitrobenzene

Executive Summary 2-(Bromomethyl)-1-methyl-3-nitrobenzene (CAS 77378-54-2), also known as 2-methyl-6-nitrobenzyl bromide, is a highly reactive electrophile used primarily as a building block in the synthesis of heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Bromomethyl)-1-methyl-3-nitrobenzene (CAS 77378-54-2), also known as 2-methyl-6-nitrobenzyl bromide, is a highly reactive electrophile used primarily as a building block in the synthesis of heterocycles and pharmaceutical intermediates. Its utility stems from the high reactivity of the benzylic bromide, which is activated by the electron-withdrawing nitro group.[1] However, this same reactivity presents a significant challenge: solubility cannot be decoupled from stability.

This guide provides a technical solubility profile that accounts for the compound's propensity for solvolysis. Unlike inert solids, the dissolution of this compound in protic solvents (water, alcohols) initiates an irreversible degradation pathway. Therefore, this document prioritizes anhydrous aprotic solvent systems for stock preparation and reaction optimization.

Physicochemical Identity & Basis[2][3]

Understanding the solubility behavior requires an analysis of the molecular structure. The compound features a lipophilic toluene core modified by two polar functionalities: a nitro group and a bromomethyl group.

PropertyValueImplication for Solubility
Chemical Name 2-(Bromomethyl)-1-methyl-3-nitrobenzeneTrisubstituted benzene core
CAS Number 77378-54-2Specific identifier (distinct from aryl bromides)
Molecular Formula C₈H₈BrNO₂Moderate molecular weight (230.06 g/mol )
LogP (Predicted) ~2.5 - 2.8Lipophilic; poor water solubility
Electrophilicity High (Benzylic Bromide)Susceptible to nucleophilic attack by solvents
Physical State Solid (Low Melting Point)Easily solubilized in organic media

Solubility and Stability Profile

The following data categorizes solvents not just by solvation capacity, but by the chemical stability of the solute within that matrix.

Solvent Compatibility Matrix

Key:

  • Solubility: High (>100 mg/mL), Moderate (10-100 mg/mL), Low (<1 mg/mL).

  • Stability: Stable (Hours/Days), Unstable (Minutes/Hours - Degradation).

Solvent ClassSpecific SolventSolubilityStabilityRecommendation
Polar Aprotic DMSO (Anhydrous)High Stable Primary Choice for Stock Solutions
DMF (Anhydrous)HighStableExcellent alternative; easier to remove than DMSO
Acetonitrile (MeCN)HighStableGood for HPLC and partitioning
Polar Protic Methanol / EthanolHighUnstable Avoid for storage. Rapid solvolysis to ethers.
WaterInsolubleUnstable Heterogeneous hydrolysis occurs at interface.
Non-Polar Dichloromethane (DCM)HighStableIdeal for extractions and anhydrous transfers.
TolueneModerateStableGood for elevated temp reactions (reflux).
Ethyl AcetateHighStableStandard solvent for TLC and workup.
Mechanistic Insight: The Solvolysis Trap

Researchers often mistake the compound's rapid dissolution in methanol for stability. In reality, the dissolution is often accompanied by an SN1/SN2 mixed mechanism where the solvent displaces the bromide, forming the methyl ether. This reaction is accelerated by the electron-withdrawing nitro group, which can destabilize the transition state slightly compared to unsubstituted benzyl bromide but still allows for rapid nucleophilic attack.

Figure 1: Solvolysis and Degradation Pathways

SolvolysisPath cluster_legend Solvent Interaction Types Compound 2-(Bromomethyl)-1-methyl- 3-nitrobenzene Carbocation Benzylic Carbocation (Transient Ion Pair) Compound->Carbocation Ionization (Slow in non-polar) Alcohol 2-Methyl-6-nitrobenzyl alcohol (Hydrolysis Product) Compound->Alcohol + H2O (Hydrolysis) Ether Methyl Ether Derivative (Solvolysis Product) Compound->Ether + MeOH/EtOH (Solvolysis) Precipitate Insoluble Polymer/Oligomer (Long term storage) Compound->Precipitate Light/Heat (Radical coupling) Carbocation->Alcohol + H2O Carbocation->Ether + ROH Stable in Aprotic Stable in Aprotic Unstable in Protic Unstable in Protic Stable in Aprotic->Unstable in Protic

Caption: Degradation pathways in protic solvents. The benzylic bromide is highly susceptible to nucleophilic attack by water (hydrolysis) or alcohols (solvolysis), rendering these solvents unsuitable for stock storage.

Experimental Protocols

Preparation of Stable Stock Solutions (100 mM)

Objective: Prepare a stock solution for biological assay or synthetic dosing without inducing hydrolysis.

Reagents:

  • 2-(Bromomethyl)-1-methyl-3-nitrobenzene (Solid).[2]

  • Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide). Note: Solvents must be stored over molecular sieves (3Å or 4Å).

Protocol:

  • Weighing: Weigh 23.0 mg of the compound into a tared, amber glass vial. Caution: Compound is a lachrymator. Weigh in a fume hood.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

  • Dissolution: Vortex gently for 15-30 seconds. The solid should dissolve rapidly to form a clear, slightly yellow solution.

  • Storage: Flush the headspace with dry nitrogen or argon gas. Cap tightly with a PTFE-lined cap.

  • Usage: Use within 24 hours if stored at room temperature, or up to 1 month if stored at -20°C.

    • Quality Check: If the solution turns cloudy or develops a precipitate upon thawing, discard. This indicates moisture ingress and hydrolysis.

Reaction Solvent Selection Guide

When using this compound as an alkylating agent (e.g., reacting with an amine or thiol), the choice of solvent dictates the reaction mechanism (SN2 vs SN1) and byproduct profile.

Figure 2: Solvent Selection Decision Tree

SolventSelection Start Start: Select Reaction Solvent Nucleophile Is the Nucleophile Water Soluble? Start->Nucleophile Warning CRITICAL: Avoid Alcohols (MeOH, EtOH, iPrOH) Start->Warning Avoid Solvolysis Biphasic Use Biphasic System (DCM / Water + Phase Transfer Cat.) Nucleophile->Biphasic Yes Polarity Is the Nucleophile Charged? (e.g., Carboxylate, Thiolate) Nucleophile->Polarity No (Organic Soluble) PolarAprotic Use Polar Aprotic (DMF, DMSO, Acetone) Polarity->PolarAprotic Yes (Needs solvation of anion) NonPolar Use Non-Polar/Low Polarity (DCM, THF, Toluene) Polarity->NonPolar No (Neutral amine/alcohol)

Caption: Logic flow for selecting the optimal solvent system to maximize yield and minimize solvolytic byproducts.

Safety and Handling

  • Lachrymator Hazard: Like most benzyl bromides, this compound is a potent lachrymator (tear gas agent). It attacks mucous membranes.

    • Control: Always handle in a functioning fume hood.

    • Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the electrophile before cleaning.

  • Corrosivity: Hydrolysis generates HBr (hydrobromic acid). Old bottles may be pressurized or acidic. Open carefully.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 77378-54-2. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[3] (Reference for solvolysis mechanisms of benzyl halides).

  • American Elements. 2-(Bromomethyl)-1-methyl-3-nitrobenzene Product Specifications. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling and Management of 2-(Bromomethyl)-1-methyl-3-nitrobenzene

This guide provides a comprehensive overview of the safety protocols and handling precautions for 2-(Bromomethyl)-1-methyl-3-nitrobenzene, a reactive intermediate vital in various synthetic applications, particularly in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the safety protocols and handling precautions for 2-(Bromomethyl)-1-methyl-3-nitrobenzene, a reactive intermediate vital in various synthetic applications, particularly in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals who may handle this compound. The information herein is curated to ensure scientific integrity and promote a culture of safety in the laboratory.

Understanding the Hazard: A Chemist's Perspective

2-(Bromomethyl)-1-methyl-3-nitrobenzene is a substituted toluene derivative characterized by three key functional groups that dictate its reactivity and toxicological profile: a bromomethyl group, a methyl group, and a nitro group on the benzene ring. The presence of the electron-withdrawing nitro group significantly influences the molecule's reactivity, particularly enhancing the lability of the benzylic bromine atom, making it a potent alkylating agent.[1][2] This inherent reactivity is the cornerstone of its synthetic utility, but it also underscores the need for meticulous handling to prevent unwanted reactions and exposure.

From a toxicological standpoint, the compound falls within the broader class of nitroaromatic and halogenated organic compounds. Nitroaromatic compounds are known for their potential toxicity, including mutagenicity and the ability to be reduced to carcinogenic aromatic amines.[3] Halogenated hydrocarbons can also exhibit a range of adverse health effects. Therefore, a cautious approach based on the principles of substitution, engineering controls, administrative controls, and personal protective equipment (PPE) is paramount.

Hazard Identification and Classification

Based on available safety data sheets and toxicological information for structurally similar compounds, 2-(Bromomethyl)-1-methyl-3-nitrobenzene is classified with the following hazards:

Hazard ClassGHS Hazard Statement
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage.[3][4]
Serious Eye Damage/Eye IrritationH318: Causes serious eye damage.[4][5]
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation.[4][5]
Corrosive to MetalsH290: May be corrosive to metals.[3][4]

The toxicological properties of this specific compound have not been fully investigated.[6] However, given its chemical structure, it is prudent to assume it may possess other hazards associated with nitroaromatic and brominated compounds, such as potential for mutagenicity and long-term health effects.[4][7]

Engineering Controls: The First Line of Defense

The primary strategy for mitigating exposure to hazardous chemicals is the implementation of robust engineering controls. For 2-(Bromomethyl)-1-methyl-3-nitrobenzene, the following are mandatory:

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[6]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly diluted and removed.

  • Eyewash Stations and Safety Showers: These must be readily accessible and in close proximity to the workstation where the compound is handled.[6]

Personal Protective Equipment (PPE): The Essential Barrier

Appropriate PPE is crucial to prevent direct contact with 2-(Bromomethyl)-1-methyl-3-nitrobenzene. The following PPE is required:

  • Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[6] A face shield should also be worn when there is a risk of splashing.

  • Gloves: Wear appropriate protective gloves, such as nitrile rubber, to prevent skin exposure.[2] Gloves should be inspected before use and changed frequently, especially if contaminated.

  • Protective Clothing: A lab coat or chemical-resistant apron must be worn.[2]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are not sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter conforming to EN 143 should be used.[6]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for maintaining a safe laboratory environment.

Handling
  • Avoid Contact: Do not get in eyes, on skin, or on clothing.[6]

  • Avoid Inhalation: Do not breathe dust.[6]

  • Avoid Ingestion: Do not ingest. If swallowed, seek immediate medical assistance.[6]

  • Hygiene Practices: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory.

Storage
  • Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]

  • Location: Store in a designated corrosives area.[6]

  • Incompatible Materials: Keep away from strong bases and oxidizing agents.[5]

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is crucial.

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[6]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Call a physician immediately.[6]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[6]

  • Ingestion: Rinse mouth. DO NOT induce vomiting. Immediately call a POISON CENTER or doctor.[6]

Spill Response
  • Evacuate: Evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Absorb the spill with a non-combustible absorbent material (e.g., sand, earth, vermiculite).

  • Collection: Collect the absorbed material into a suitable container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.

Disposal Considerations: Responsible Waste Management

2-(Bromomethyl)-1-methyl-3-nitrobenzene is a halogenated organic compound and must be disposed of as hazardous waste.

  • Waste Collection: Collect waste in a designated, labeled, and sealed container.

  • Disposal Method: The recommended method of disposal is incineration by an approved waste disposal plant.[6][8] Do not dispose of down the drain.

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations.

Workflow Visualizations

To further clarify the safety protocols, the following diagrams illustrate key workflows.

Personal Protective Equipment (PPE) Workflow

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Handling cluster_doffing Doffing Sequence Assess_Hazards Assess Hazards of 2-(Bromomethyl)-1-methyl-3-nitrobenzene Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Don_Coat 1. Don Lab Coat Select_PPE->Don_Coat Don_Goggles 2. Don Safety Goggles Don_Coat->Don_Goggles Don_Respirator 3. Don Respirator (if required) Don_Goggles->Don_Respirator Don_Gloves 4. Don Gloves Don_Respirator->Don_Gloves Handle_Chemical Handle Chemical in Fume Hood Don_Gloves->Handle_Chemical Doff_Gloves 1. Doff Gloves Handle_Chemical->Doff_Gloves Doff_Coat 2. Doff Lab Coat Doff_Gloves->Doff_Coat Doff_Goggles 3. Doff Safety Goggles Doff_Coat->Doff_Goggles Doff_Respirator 4. Doff Respirator Doff_Goggles->Doff_Respirator Wash_Hands Wash Hands Thoroughly Doff_Respirator->Wash_Hands

Caption: Workflow for donning and doffing Personal Protective Equipment.

Emergency Spill Response Workflow

Spill_Response_Workflow Spill_Occurs Spill of 2-(Bromomethyl)-1-methyl- 3-nitrobenzene Occurs Evacuate_Area Evacuate Immediate Area Spill_Occurs->Evacuate_Area Alert_Supervisor Alert Supervisor and Safety Officer Evacuate_Area->Alert_Supervisor Assess_Spill Assess Spill Size and Risk (from a safe distance) Alert_Supervisor->Assess_Spill Small_Spill Small, Controllable Spill? Assess_Spill->Small_Spill Large_Spill Large or Uncontrolled Spill Small_Spill->Large_Spill No Don_PPE Don Appropriate PPE for Spill Cleanup Small_Spill->Don_PPE Yes Call_Emergency Call Emergency Response Team Large_Spill->Call_Emergency Contain_Spill Contain Spill with Absorbent Material Don_PPE->Contain_Spill Collect_Waste Collect Waste into a Labeled Hazardous Waste Container Contain_Spill->Collect_Waste Decontaminate Decontaminate the Spill Area Collect_Waste->Decontaminate Dispose_Waste Dispose of Waste According to Procedures Decontaminate->Dispose_Waste

Caption: Decision workflow for responding to a chemical spill.

Conclusion

2-(Bromomethyl)-1-methyl-3-nitrobenzene is a valuable research chemical that demands respect and careful handling. By understanding its chemical properties and potential hazards, and by rigorously adhering to the safety protocols outlined in this guide, researchers can minimize risks and maintain a safe and productive laboratory environment. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) have been applied in the creation of this guide, drawing from established safety data and best practices in chemical hygiene.

References

  • PubChem. (n.d.). Methyl 2-(bromomethyl)-3-nitrobenzoate. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: ≥98,5 %. Retrieved from [Link]

  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Retrieved from [Link]

  • PubMed. (n.d.). Structure-toxicity relationships of nitroaromatic compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). 2-(Bromomethyl)-1-methyl-3-nitrobenzene. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-Chloro-2-methyl-3-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-(bromomethyl)-3-nitrobenzene. Retrieved from [Link]

Sources

Foundational

Technical Guide: Reactivity &amp; Synthetic Applications of 2-(Bromomethyl)-1-methyl-3-nitrobenzene

This guide details the chemical reactivity, synthetic utility, and handling of 2-(Bromomethyl)-1-methyl-3-nitrobenzene (also known as 2-methyl-6-nitrobenzyl bromide ). Executive Summary 2-(Bromomethyl)-1-methyl-3-nitrobe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical reactivity, synthetic utility, and handling of 2-(Bromomethyl)-1-methyl-3-nitrobenzene (also known as 2-methyl-6-nitrobenzyl bromide ).

Executive Summary

2-(Bromomethyl)-1-methyl-3-nitrobenzene is a highly functionalized aromatic building block characterized by a "1,2,3-trisubstituted" pattern. Its reactivity is defined by the interplay between the nucleophilic lability of the benzylic bromide and the steric congestion imposed by the flanking methyl and nitro groups.

This molecule serves as a critical intermediate for synthesizing nitrogen-containing heterocycles, particularly indoles , isoindolines , and sulfonamide derivatives in medicinal chemistry. Its structural analog, methyl 2-(bromomethyl)-3-nitrobenzoate, is the key precursor for the blockbuster drug Lenalidomide , highlighting the pharmaceutical relevance of this scaffold.

Part 1: Structural Analysis & Reactivity Profile

Molecular Architecture

The molecule features a benzene ring with three contiguous substituents:

  • Position 1 (Methyl): A weak electron-donating group (EDG) that provides steric bulk.

  • Position 2 (Bromomethyl): The primary electrophilic site (benzylic carbon). It is "sandwiched" between the methyl and nitro groups.

  • Position 3 (Nitro): A strong electron-withdrawing group (EWG).

Electronic vs. Steric Dynamics
  • Electronic Activation (The Accelerator): The ortho-nitro group exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect. This significantly increases the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack compared to unactivated benzyl bromides.

  • Steric Hindrance (The Brake): The 1,2,3-substitution pattern creates a "steric gate." The benzylic carbon is flanked by the bulk of the nitro group and the methyl group. Consequently, while the site is electronically activated, nucleophiles must overcome a significant steric barrier to achieve the

    
     transition state.
    

Implication for Protocols: Reactions require polar aprotic solvents (e.g., DMF, DMSO, Acetone) and often elevated temperatures to drive the reaction to completion against the steric gradient.

Part 2: Nucleophilic Substitution ( ) Pathways

The primary utility of this scaffold is the displacement of the bromide by nucleophiles. Below are the three most distinct reaction pathways.

Pathway A: Thio-Alkylation (Sulfonyl Precursors)

The reaction with sulfur nucleophiles is robust and used to generate sulfonyl chlorides or sulfonamides.

  • Reagent: Potassium Thioacetate (KSAc).

  • Mechanism: Direct

    
     displacement.
    
  • Application: The resulting benzyl thioacetate can be oxidized (e.g., with

    
    ) to form the sulfonyl chloride, a precursor for sulfonamide drug candidates.
    
Pathway B: Phosphonium Salt Formation (Wittig Reagents)

Reaction with triphenylphosphine (


) yields the Wittig salt, enabling carbon chain extension.
  • Reagent: Triphenylphosphine in Chloroform or Toluene.

  • Outcome: Formation of [(2-methyl-6-nitrophenyl)methyl]triphenylphosphonium bromide.

  • Utility: This salt can undergo Wittig olefination with aldehydes to produce 2-nitrostyrenes , which are direct precursors for Indole synthesis via the Cadogan-Sundberg cyclization (reductive cyclization using triethyl phosphite).

Pathway C: N-Alkylation (Isoindoline/Amine Synthesis)

Reaction with primary or secondary amines.

  • Challenge: Steric hindrance often leads to competitive elimination or slow kinetics if the amine is bulky.

  • Optimization: Use of a non-nucleophilic base (e.g., DIPEA) and heating in Acetonitrile or DMF is recommended.

  • Utility: If the nitro group is subsequently reduced to an amine, the molecule can cyclize onto the side chain (if an ester or aldehyde is present) or form dihydroisoquinolines.

Part 3: Visualization of Reaction Logic

Reactivity Start 2-(Bromomethyl)- 1-methyl-3-nitrobenzene Nu_S S-Nucleophile (KSAc) Start->Nu_S SN2 (High Yield) Nu_P P-Nucleophile (PPh3) Start->Nu_P Reflux/CHCl3 Nu_N N-Nucleophile (Amines) Start->Nu_N Polar Aprotic/Heat Int_S Benzyl Thioacetate Nu_S->Int_S Int_P Phosphonium Salt (Wittig Reagent) Nu_P->Int_P Int_N N-Benzyl Derivative Nu_N->Int_N Prod_S Sulfonyl Chlorides (Drug Scaffold) Int_S->Prod_S Oxidation (Cl2) Prod_P Indoles (via Nitrostyrene) Int_P->Prod_P 1. R-CHO 2. P(OEt)3 Prod_N Isoindolines / Polyamines Int_N->Prod_N Reductive Cyclization

Caption: Divergent synthetic pathways for 2-(Bromomethyl)-1-methyl-3-nitrobenzene driven by nucleophile selection.

Part 4: Experimental Protocols

Protocol 1: Synthesis of Benzyl Thioacetate Derivative

Adapted from Patent WO2006128142 (Inhibitors of cPLA2)

Objective: Displacement of Bromide with Thioacetate.

  • Preparation: Dissolve 2-(Bromomethyl)-1-methyl-3-nitrobenzene (1.0 equiv) in anhydrous THF or Acetone (0.2 M concentration).

  • Addition: Add Potassium Thioacetate (1.2 equiv) slowly at room temperature. The reaction is exothermic; cooling may be required on large scales.

  • Reaction: Stir the mixture at ambient temperature for 3–12 hours. Monitor by TLC (Hexane/EtOAc) for the disappearance of the starting bromide.

  • Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over

    
     and concentrate.
    
  • Result: The crude benzyl thioacetate is typically obtained as a brown oil/solid and can be used directly for oxidation to sulfonyl chloride.

Protocol 2: Preparation of the Wittig Salt

Adapted from Organic Syntheses Coll. Vol. 10, p.423 (Analogous Benzoate)

Objective: Preparation of the phosphonium salt for Indole synthesis.

  • Dissolution: Dissolve 2-(Bromomethyl)-1-methyl-3-nitrobenzene (1.0 equiv) in Chloroform or Toluene (3–5 mL per gram).

  • Reagent: Add Triphenylphosphine (

    
    , 1.1 equiv) in one portion.
    
  • Reflux: Heat the solution to reflux. A precipitate (the phosphonium salt) should begin to form within 30 minutes. Continue reflux for 2–4 hours to ensure completion.

  • Isolation: Cool the mixture to room temperature. Add Diethyl Ether (equal volume) to complete the precipitation.

  • Filtration: Filter the white/off-white solid, wash copiously with Diethyl Ether to remove excess phosphine, and dry under vacuum.[1]

  • Yield: Typically >90%.

Part 5: Safety & Handling (Lachrymator Warning)

Critical Hazard: Like most benzylic bromides, this compound is a potent lachrymator (tear gas agent) and a severe skin irritant.

  • Engineering Controls: ALL operations must be performed inside a properly functioning chemical fume hood .

  • PPE: Wear chemical-resistant gloves (Nitrile or Silver Shield), safety goggles, and a lab coat.

  • Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating agent before cleanup.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or degradation.

References

  • Patent: McKew, J. C., et al. "Inhibitors of Cytosolic Phospholipase A2." World Intellectual Property Organization, WO 2006/128142 A2, 2006. (Describes the thioalkylation of 2-methyl-6-nitrobenzyl bromide). Link

  • Protocol: Coe, J. W., et al. "1H-Indole-4-carboxylic acid, methyl ester." Organic Syntheses, Coll. Vol. 10, p. 423, 2004. (Describes the Wittig salt formation on the analogous methyl 2-(bromomethyl)-3-nitrobenzoate). Link

  • Review: Gribble, G. W.[2] "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, 2000. (Contextualizes the use of o-nitrotoluene derivatives in indole synthesis). Link

Sources

Exploratory

discovery and history of 2-(bromomethyl)-1-methyl-3-nitrobenzene

The following technical guide details the discovery, synthesis, and application of 2-(bromomethyl)-1-methyl-3-nitrobenzene (CAS: 77378-54-2). This document is structured for researchers and process chemists, focusing on...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of 2-(bromomethyl)-1-methyl-3-nitrobenzene (CAS: 77378-54-2). This document is structured for researchers and process chemists, focusing on the compound's critical role as a regiochemical challenge and a strategic intermediate in the synthesis of immunomodulatory drugs (IMiDs).

A Pivot Point in Isoindoline Scaffold Synthesis

Executive Summary

2-(bromomethyl)-1-methyl-3-nitrobenzene is a specialized halogenated aromatic building block.[1][2][3] While often overshadowed by its oxidized counterpart (methyl 2-bromomethyl-3-nitrobenzoate), this molecule represents a critical branch point in the synthesis of isoindoline-based therapeutics , including next-generation analogs of Lenalidomide and Pomalidomide . Its value lies in its structural duality: it possesses a reactive electrophilic "warhead" (the bromomethyl group) adjacent to a latent oxidizable handle (the methyl group) and a directing nitro group. This guide explores the regioselective challenges of its synthesis and its utility in constructing bicyclic heterocycles.

Chemical Identity & Structural Analysis

The compound is a trisubstituted benzene derivative characterized by a 1,2,3-substitution pattern. This crowding creates significant steric and electronic interactions that define its reactivity.

PropertyData
IUPAC Name 1-(Bromomethyl)-2-methyl-3-nitrobenzene (also cited as 2-(bromomethyl)-1-methyl-3-nitrobenzene)
CAS Registry Number 77378-54-2
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
Key Functional Groups Nitro (-NO₂, electron-withdrawing), Bromomethyl (-CH₂Br, alkylating), Methyl (-CH₃, electron-donating)
Physical State Pale yellow solid
Melting Point 48–52 °C (Typical range for pure isomer)

Structural Logic: The molecule is derived from 3-nitro-o-xylene (1,2-dimethyl-3-nitrobenzene). The presence of the nitro group at position 3 exerts a strong electron-withdrawing effect, deactivating the ring but also influencing the radical stability of the adjacent methyl groups during bromination.

Discovery & Historical Context

The history of 2-(bromomethyl)-1-methyl-3-nitrobenzene is inextricably linked to the pharmaceutical industry's pursuit of Immunomodulatory Imide Drugs (IMiDs) .

  • The Thalidomide Renaissance (1990s): Following the rediscovery of Thalidomide's efficacy in leprosy and multiple myeloma, researchers at Celgene and other institutions sought to synthesize safer, more potent analogs. This led to the discovery of Lenalidomide (CC-5013) and Pomalidomide (CC-4047).

  • The Synthetic Bottleneck: Early routes to the isoindolinone core of Lenalidomide required precise functionalization of the benzene ring. The standard route evolved to use methyl 2-methyl-3-nitrobenzoate. However, the non-ester precursor (the subject of this guide) emerged as an alternative "reduced" building block.

  • Regiochemical Studies: The compound became a case study in regioselective radical bromination . Chemists discovered that brominating 2,3-dimethylnitrobenzene with N-bromosuccinimide (NBS) yielded a mixture of isomers. Isolating the 2-bromomethyl isomer (the "internal" methyl) versus the 1-bromomethyl isomer (the "external" methyl) required optimizing the solvent and radical initiator, marking a significant technical achievement in process chemistry [1].

Synthetic Evolution: The Regioselectivity Challenge

The core challenge in synthesizing CAS 77378-54-2 is the Wohl-Ziegler Bromination of 2,3-dimethylnitrobenzene.

The Problem: Competing Methyl Groups

The starting material has two benzylic positions:

  • C1-Methyl (Meta to Nitro): Sterically accessible, less electron-deficient.

  • C2-Methyl (Ortho to Nitro): Sterically crowded (sandwiched between methyl and nitro), more electron-deficient due to the inductive effect of the nitro group.

Counter-intuitively, under specific radical conditions, bromination can be directed toward the C2-methyl group. This is often attributed to the stability of the resulting radical intermediate or subtle steric steering by the nitro group preventing over-bromination at the more exposed C1 site.

Validated Protocol

Objective: Synthesis of 2-(bromomethyl)-1-methyl-3-nitrobenzene via Radical Bromination.

Reagents:

  • Substrate: 2,3-Dimethyl-1-nitrobenzene (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Initiator: Azobisisobutyronitrile (AIBN) (0.05 eq) or Benzoyl Peroxide (BPO).

  • Solvent: Chlorobenzene or CCl₄ (anhydrous).

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and N₂ inlet, dissolve 2,3-dimethyl-1-nitrobenzene in Chlorobenzene (5 mL/g).

  • Activation: Add NBS and AIBN. Degas the solution with nitrogen for 15 minutes to remove oxygen (a radical scavenger).

  • Reaction: Heat the mixture to reflux (approx. 85-135°C depending on solvent) for 4–6 hours. Monitor by HPLC or TLC.

    • Note: The reaction is complete when the starting material is consumed. Prolonged heating may lead to dibromination.

  • Workup: Cool the mixture to 0°C. The byproduct, succinimide, will precipitate. Filter off the solid succinimide.

  • Isolation: Concentrate the filtrate under reduced pressure to yield a crude yellow oil/solid.

  • Purification (Critical): The crude contains the desired product and the regioisomer (1-bromomethyl-2-methyl-3-nitrobenzene). Recrystallize from a mixture of Ethanol/Heptane (1:3) or Isopropanol . The desired 2-bromomethyl isomer typically crystallizes first due to its higher symmetry and packing efficiency [2].

Visualization: Regioselective Synthesis Pathway

SynthesisPathway Start 2,3-Dimethyl-1-nitrobenzene (Substrate) Reagents NBS / AIBN Reflux Start->Reagents Transition Benzylic Radical Intermediates Reagents->Transition Product 2-(bromomethyl)-1-methyl-3-nitrobenzene (TARGET: CAS 77378-54-2) Transition->Product Preferred Path (Steric/Electronic Control) Byproduct 1-(bromomethyl)-2-methyl-3-nitrobenzene (Impurity) Transition->Byproduct Minor Path

Figure 1: The regioselective divergence in the Wohl-Ziegler bromination of 2,3-dimethylnitrobenzene.

Applications in Drug Discovery

This compound acts as a "warhead" for constructing the isoindoline ring system found in anti-cancer drugs.

Mechanism of Action: Cyclization

The bromomethyl group is a potent electrophile. When reacted with a nucleophile (such as an amine or an amino acid derivative like glutamine), it undergoes an S_N2 displacement.

  • Pathway to Lenalidomide Analogs:

    • Alkylation: The bromomethyl group reacts with the amino group of a glutamine derivative.

    • Cyclization: The resulting intermediate can be cyclized to form the isoindolinone ring (often requiring a subsequent oxidation of the remaining methyl group to a carbonyl, or coupling with an ester if the starting material was the benzoate).

    • Reduction: The nitro group is reduced to an amine (using Pd/C and H₂) to activate the drug's immunomodulatory properties.

Comparative Utility
PrecursorAdvantagesPrimary Use
Methyl 2-bromomethyl-3-nitrobenzoate Direct formation of isoindolinone (lactam) via ester-amine cyclization.Standard Lenalidomide synthesis.[4]
2-(bromomethyl)-1-methyl-3-nitrobenzene Allows for late-stage oxidation; useful for synthesizing isoindolines (reduced core) or modifying the C1 position with non-carbonyl groups.Novel IMiD analogs; Research standards.
Visualization: Application Workflow

ApplicationWorkflow Compound 2-(bromomethyl)-1-methyl-3-nitrobenzene Intermediate Alkylated Intermediate (S_N2 Reaction) Compound->Intermediate + Nucleophile Nucleophile Glutamine Derivative (or Primary Amine) Nucleophile->Intermediate Cyclization Cyclization / Oxidation Intermediate->Cyclization FinalDrug Isoindolinone Core (Lenalidomide-like) Cyclization->FinalDrug Ring Closure

Figure 2: The role of the bromomethyl precursor in assembling the pharmacophore core.

Safety & Handling Protocols

As a benzylic bromide and a nitro compound, CAS 77378-54-2 requires strict safety adherence.

  • Lachrymator Hazard: Benzylic bromides are potent lachrymators (tear gas agents). Handle only in a functioning fume hood.

  • Alkylating Agent: The compound is a strong alkylator and potentially mutagenic. Double-gloving (Nitrile/Neoprene) is mandatory.

  • Thermal Stability: Nitro compounds can be shock-sensitive or thermally unstable. Do not distill the crude material to dryness at high temperatures; use vacuum to lower the boiling point.

  • Neutralization: Spills should be treated with dilute ammonia or sodium thiosulfate solution to quench the alkylating bromide before disposal.

References

  • Process for the preparation of 2-(bromomethyl)-3-nitrobenzoic acid derivatives.
  • Regioselective Bromination of Aromatic Systems. Source: MDPI / Organic Chemistry Portal. Context: Theoretical analysis of radical bromination selectivity in substituted xylenes. URL:[Link]

Sources

Protocols & Analytical Methods

Method

2-(Bromomethyl)-1-methyl-3-nitrobenzene as a building block in organic synthesis

Application Note: 2-(Bromomethyl)-1-methyl-3-nitrobenzene as a Regioselective Scaffold Part 1: Executive Summary & Strategic Utility 2-(Bromomethyl)-1-methyl-3-nitrobenzene is a specialized "ortho-nitrobenzyl" electrophi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(Bromomethyl)-1-methyl-3-nitrobenzene as a Regioselective Scaffold

Part 1: Executive Summary & Strategic Utility

2-(Bromomethyl)-1-methyl-3-nitrobenzene is a specialized "ortho-nitrobenzyl" electrophile designed to solve a persistent challenge in organic synthesis: the regioselective construction of 4-substituted indoles and 5-substituted tetrahydroisoquinolines .[1]

Unlike the widely used Fischer Indole Synthesis, which often yields inseparable mixtures when applied to meta-substituted anilines, this building block pre-installs the critical substituents in the correct positions. The molecule features a "trifunctional" core:[2]

  • C2-Bromomethyl: A highly reactive electrophile for SN2 coupling with carbon or heteroatom nucleophiles.[1]

  • C3-Nitro: A latent nitrogen source that, upon reduction, triggers cyclization with the pendant alkyl chain.[1]

  • C1-Methyl: A "blocking" group that becomes the C4-substituent in the final indole architecture, a privileged motif in GPCR antagonists (e.g., serotonin receptors) and kinase inhibitors.[1]

Key Application Areas:

  • Medicinal Chemistry: Synthesis of 4-methylindole derivatives (bioisosteres of Ergot alkaloids).[1]

  • Heterocyclic Chemistry: Access to pyrrolo[1,2-c]quinazolines and benzodiazepines via cascade reactions.[1]

  • Total Synthesis: Construction of complex alkaloids where the C4-position steric bulk is critical for conformation.[1]

Part 2: Technical Deep Dive & Reactivity Profile

The "Ortho-Nitro" Effect in Cyclization

The utility of this compound relies on the proximity of the nitro group to the bromomethyl arm.[1] The general workflow involves a two-stage sequence: Alkylation followed by Reductive Cyclization .[1]

  • Stage 1: Alkylation (The Anchor). The benzylic bromide is displaced by a nucleophile (e.g., diethyl malonate, cyanide, or a secondary amine).[1] The C1-methyl group provides steric bulk, often requiring slightly elevated temperatures compared to non-methylated benzyl bromides, but it also suppresses side reactions at the C1 position.

  • Stage 2: Reductive Cyclization (The Trigger). Reducing the nitro group (

    
    ) generates a nucleophilic aniline.[1] This amine intramolecularly attacks the electrophilic center formed on the side chain (e.g., a ketone, nitrile, or ester), closing the heterocyclic ring.
    
Comparative Advantage: Fischer vs. Pre-functionalized Scaffold
FeatureFischer Indole Synthesis (from 3-methylphenylhydrazine)2-(Bromomethyl)-1-methyl-3-nitrobenzene Route
Regioselectivity Poor: Yields mixture of 4-methyl and 6-methyl indoles.[1]Perfect: Exclusively yields 4-methyl indoles.[1]
Conditions Harsh acidic conditions (Lewis or Brønsted).[1]Mild alkylation (basic) followed by reduction (neutral/mild).[1]
Functional Tolerance Low (acid-sensitive groups degrade).[1]High (compatible with esters, nitriles, acetals).[1]
Atom Economy Moderate (loss of ammonia).[1]High (all atoms incorporated except bromide).[1]

Part 3: Experimental Protocol

Protocol: Synthesis of Methyl 4-methyl-1H-indole-2-carboxylate

This protocol demonstrates the conversion of the building block into a functionalized indole core, a common intermediate for drug discovery.[1]

Reagents:

  • Starting Material: 2-(Bromomethyl)-1-methyl-3-nitrobenzene (1.0 eq)[1]

  • Nucleophile: Methyl nitroacetate (1.1 eq) [Note: Diethyl malonate can also be used for the 2-oxo derivative][1]

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq)[1]

  • Reductant: Iron powder (5.0 eq) / Acetic Acid[1]

  • Solvent: Acetonitrile (Step 1), Ethanol/Water (Step 2)[1]

Step-by-Step Methodology:

1. Nucleophilic Substitution (Alkylation)

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Dissolution: Dissolve 2-(bromomethyl)-1-methyl-3-nitrobenzene (10 mmol, 2.30 g) in anhydrous Acetonitrile (50 mL).

  • Addition: Add Methyl nitroacetate (11 mmol) followed by dropwise addition of DBU (12 mmol) at 0°C.

    • Mechanistic Insight: DBU acts as a non-nucleophilic base to deprotonate the nitroacetate, generating a nitronate anion that attacks the benzylic bromide.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The bromide spot (

    
    ) should disappear.[1]
    
  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove DBU), brine, and dry over

    
    . Concentrate to yield the crude alkylated intermediate.[1][3]
    

2. Reductive Cyclization (The Batcho-Leimgruber Variation)

  • Setup: Dissolve the crude intermediate in Ethanol (40 mL) and Acetic Acid (10 mL).

  • Reduction: Add Iron powder (50 mmol, ~2.8 g) in portions. Heat the mixture to 80°C for 2 hours.

    • Self-Validating Check: The reaction mixture will turn from yellow/orange (nitro compound) to a dark sludge (iron oxides).[1] LCMS should show the disappearance of the M+ nitro peak and appearance of the indole mass (M-2O-H2O).[1]

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.[1]

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

  • Result: The product, Methyl 4-methyl-1H-indole-2-carboxylate, is obtained as a solid.[1]

Part 4: Visualizing the Pathway

The following diagram illustrates the divergence of this building block into three distinct heterocyclic classes based on the choice of coupling partner.

IndolePathways Figure 1: Divergent Synthesis from 2-(Bromomethyl)-1-methyl-3-nitrobenzene Start 2-(Bromomethyl)- 1-methyl-3-nitrobenzene Path1 Alkylation with Keto-Esters/Malonates Start->Path1 Path2 Reaction with Primary Amines Start->Path2 Path3 Wittig Reaction (PPh3 + Aldehyde) Start->Path3 Inter1 Intermediate: Nitro-Keto-Ester Path1->Inter1 SN2 Inter2 Intermediate: Secondary Amine Path2->Inter2 SN2 Inter3 Intermediate: Nitro-Styrene Path3->Inter3 Condensation Prod1 4-Methylindole Derivatives Inter1->Prod1 Fe/AcOH Reductive Cyclization Prod2 Tetrahydroisoquinolines & Benzodiazepines Inter2->Prod2 Reduction & Amide Coupling Prod3 4-Methylindole (Unsubstituted C2/C3) Inter3->Prod3 Cadogan Cyclization

Caption: Divergent synthetic pathways utilizing the electrophilic bromide and latent nucleophilic nitro group to access diverse heterocycles.[1][4][5][6]

Part 5: Troubleshooting & Stability Data

Stability Note: Benzyl bromides are lachrymators and susceptible to hydrolysis.[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon).

  • Handling: Use exclusively in a fume hood.

  • Quality Control: Check 1H NMR for the benzylic protons (

    
    ). If a peak appears at 
    
    
    
    , it indicates hydrolysis to the benzyl alcohol.[1]

Common Pitfalls:

  • Over-Alkylation: When reacting with amines, use a stoichiometric excess of the amine or a bulky base to prevent bis-alkylation.[1]

  • Incomplete Reduction: If the cyclization stalls, switch from Fe/AcOH to

    
     (balloon) in Methanol. However, be cautious if the molecule contains other reducible halogens (though the aryl methyl is stable).[1]
    

References

  • Synthesis of 4-Substituted Indoles

    • Title: "Regioselective synthesis of 4-substituted indoles via the Leimgruber-Batcho and rel
    • Source:Journal of Organic Chemistry, 51(26), 5106-5110.[1][7]

    • Context: Establishes the superiority of o-nitrobenzyl precursors over Fischer synthesis for 4-substituted indoles.
    • [1]

  • Reductive Cyclization Mechanisms

    • Title: "Indole synthesis via reductive cyclization of o-nitrobenzyl derivatives: Scope and limit
    • Source:Tetrahedron, 66(14), 2010.[1]

    • Context: Details the Fe/AcOH and Pd/H2 protocols for closing the indole ring
    • [1]

  • Building Block Properties (CAS 77378-54-2)

    • Title: "2-(Bromomethyl)
    • Source: ChemicalBook / PubChem.[1]

    • Context: Physical properties and safety data for the specific isomer.[1][8][9]

  • Related Drug Analog Synthesis (Lenalidomide Context)

    • Title: "Process for synthesis of Lenalidomide and structural analogs."[1]

    • Source: US Patent 10392364B2.[1]

    • Context: While focusing on the ester analog, this patent describes the bromination conditions and stability of the 2-bromomethyl-3-nitro scaffold.[1]

Sources

Application

The Strategic Application of 2-(Bromomethyl)-1-methyl-3-nitrobenzene in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: Unveiling a Versatile Synthetic Intermediate In the landscape of medicinal chemistry and drug development, the identification and utilization of versatile synthetic building blocks are paramount to the effi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Synthetic Intermediate

In the landscape of medicinal chemistry and drug development, the identification and utilization of versatile synthetic building blocks are paramount to the efficient construction of novel therapeutic agents. 2-(Bromomethyl)-1-methyl-3-nitrobenzene emerges as a key intermediate, offering a strategic combination of reactive functional groups that can be orthogonally manipulated to generate a diverse array of complex molecular architectures. Its utility is primarily rooted in the presence of a reactive bromomethyl group, an excellent electrophile for nucleophilic substitution reactions, and a nitro group, which can be readily transformed into an amino functionality, a common feature in many bioactive molecules. This application note provides an in-depth exploration of the synthetic applications of 2-(bromomethyl)-1-methyl-3-nitrobenzene, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors. While direct applications in FDA-approved drugs are not extensively documented, its structural similarity to key intermediates in the synthesis of blockbuster drugs like Lenalidomide, and its documented use in the synthesis of V-domain Ig Suppressor of T-cell Activation (VISTA) inhibitors, underscores its significant potential.

Core Reactivity and Synthetic Strategy

The synthetic utility of 2-(bromomethyl)-1-methyl-3-nitrobenzene is dictated by two primary reactive centers:

  • The Bromomethyl Group: This benzylic bromide is highly susceptible to SN2 displacement by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity allows for the facile introduction of diverse side chains and the construction of larger molecular scaffolds.

  • The Nitro Group: The aromatic nitro group is a powerful electron-withdrawing group, influencing the reactivity of the benzene ring. More importantly, it serves as a masked amino group. The reduction of the nitro moiety to a primary amine is a robust and high-yielding transformation, opening up a plethora of subsequent chemical modifications, such as amide bond formation, sulfonylation, and the construction of various heterocyclic systems.

This dual functionality allows for a modular and convergent approach to the synthesis of complex target molecules, making it a valuable tool in the medicinal chemist's arsenal.

Application in the Synthesis of Bioactive Molecules

Conceptual Application: Synthesis of Benzimidazole-based VISTA Inhibitors

V-domain Ig Suppressor of T-cell Activation (VISTA) is a negative checkpoint regulator that suppresses T-cell activation, making it a compelling target for cancer immunotherapy[1]. Small molecule inhibitors of VISTA have shown promise in preclinical studies. A key structural motif in many of these inhibitors is the benzimidazole core. While some published routes utilize the closely related 1-bromo-2-methyl-3-nitrobenzene, 2-(bromomethyl)-1-methyl-3-nitrobenzene represents a readily accessible and strategically equivalent starting material for the synthesis of potent benzimidazole VISTA inhibitors.

The general synthetic strategy involves two key transformations: the reduction of the nitro group to an amine, followed by cyclization with a suitable partner to form the benzimidazole ring.

VISTA_inhibitor_synthesis start 2-(Bromomethyl)-1-methyl-3-nitrobenzene intermediate1 2-(Aminomethyl)-1-methyl-3-nitrobenzene (via Nucleophilic Substitution) start->intermediate1 Amine Nucleophile intermediate2 N-(2-methyl-6-nitrophenyl)methanamine derivative intermediate1->intermediate2 Further Functionalization intermediate3 N1-(2-methyl-6-aminophenyl)methanamine derivative (via Nitro Reduction) intermediate2->intermediate3 Reduction (e.g., Fe/HCl, H2/Pd-C) final Benzimidazole-based VISTA Inhibitor intermediate3->final Cyclization (e.g., with an aldehyde or carboxylic acid)

Caption: Proposed synthetic pathway to VISTA inhibitors.

The initial nucleophilic substitution at the bromomethyl position, followed by reduction of the nitro group, sets the stage for the crucial benzimidazole ring formation. This approach highlights the strategic utility of 2-(bromomethyl)-1-methyl-3-nitrobenzene in constructing complex heterocyclic systems with therapeutic potential.

Analogous Application: Synthesis of Isoindolinone Scaffolds

The isoindolinone core is a privileged scaffold found in numerous biologically active compounds, including the immunomodulatory drug Lenalidomide. The synthesis of Lenalidomide utilizes the structurally analogous methyl 2-(bromomethyl)-3-nitrobenzoate. A similar synthetic strategy can be envisioned employing 2-(bromomethyl)-1-methyl-3-nitrobenzene to access novel isoindolinone derivatives for drug discovery programs.

The key steps in this synthetic sequence are the nucleophilic substitution of the bromide with an appropriate amine, followed by an intramolecular cyclization to form the isoindolinone ring system. The nitro group can then be reduced to an amine to introduce a key pharmacophoric element.

Isoindolinone_synthesis start 2-(Bromomethyl)-1-methyl-3-nitrobenzene intermediate1 Coupling Product with a Primary Amine start->intermediate1 Primary Amine (e.g., 3-aminopiperidine-2,6-dione for Lenalidomide analog) intermediate2 Nitro-substituted Isoindolinone intermediate1->intermediate2 Intramolecular Cyclization final Amino-substituted Isoindolinone (Bioactive Scaffold) intermediate2->final Nitro Group Reduction (e.g., H2, Pd/C)

Caption: Conceptual pathway to bioactive isoindolinones.

This analogous application demonstrates the versatility of the 2-(bromomethyl)-1-methyl-3-nitrobenzene scaffold in accessing diverse and medicinally relevant heterocyclic systems.

Experimental Protocols

Protocol 1: Synthesis of 2-(Bromomethyl)-1-methyl-3-nitrobenzene

This protocol is adapted from a patented manufacturing method and provides a reliable procedure for the synthesis of the title compound from commercially available starting materials[2].

Materials and Equipment:

  • 2,3-Dimethylnitrobenzene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

  • Monochlorobenzene (solvent)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2,3-dimethylnitrobenzene (1 equivalent) in monochlorobenzene.

  • Reagent Addition: To the stirred solution, add N-bromosuccinimide (1.1-1.5 equivalents) and a catalytic amount of benzoyl peroxide or AIBN (0.05-0.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 132 °C) and maintain for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Filter the mixture to remove succinimide. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-(bromomethyl)-1-methyl-3-nitrobenzene as a solid.

Causality of Experimental Choices:

  • Solvent: Monochlorobenzene is chosen for its high boiling point, which allows the reaction to be conducted at a temperature sufficient to initiate the radical bromination.

  • Brominating Agent: NBS is a convenient and selective source of bromine for benzylic bromination under radical conditions.

  • Initiator: BPO or AIBN is used to initiate the radical chain reaction by providing a source of free radicals upon thermal decomposition.

Protocol 2: General Procedure for Nucleophilic Substitution with a Primary Amine

This protocol provides a general method for the reaction of 2-(bromomethyl)-1-methyl-3-nitrobenzene with a primary amine, a key step in the synthesis of many bioactive molecules.

Materials and Equipment:

  • 2-(Bromomethyl)-1-methyl-3-nitrobenzene

  • Primary amine of choice

  • Triethylamine or potassium carbonate (base)

  • Dimethylformamide (DMF) or acetonitrile (solvent)

  • Round-bottom flask with magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the primary amine (1 equivalent) and a base such as triethylamine or potassium carbonate (1.5-2 equivalents) in DMF or acetonitrile.

  • Reagent Addition: To this stirred solution, add a solution of 2-(bromomethyl)-1-methyl-3-nitrobenzene (1 equivalent) in the same solvent dropwise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Causality of Experimental Choices:

  • Base: A non-nucleophilic base is required to neutralize the hydrobromic acid generated during the reaction, driving the equilibrium towards the product.

  • Solvent: Polar aprotic solvents like DMF and acetonitrile are excellent choices for SN2 reactions as they solvate the cation while leaving the nucleophile relatively free to react.

Protocol 3: Reduction of the Nitro Group to a Primary Amine

This protocol describes a standard and reliable method for the reduction of the aromatic nitro group to a primary amine, a critical transformation in many synthetic routes.

Materials and Equipment:

  • Nitro-substituted intermediate

  • Iron powder (Fe) or Tin(II) chloride (SnCl2)

  • Hydrochloric acid (HCl) or Ammonium chloride (NH4Cl)

  • Methanol or ethanol (solvent)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the nitro-substituted compound in a mixture of methanol or ethanol and water.

  • Reagent Addition: Add iron powder (5-10 equivalents) and a catalytic amount of hydrochloric acid or a stoichiometric amount of ammonium chloride.

  • Reaction Conditions: Heat the mixture to reflux for 1-4 hours. The reaction is often accompanied by a color change. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be taken up in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Causality of Experimental Choices:

  • Reducing Agent: Iron in the presence of an acid is a classic, cost-effective, and efficient reagent for the reduction of aromatic nitro groups. The in situ generation of ferrous salts facilitates the reduction.

  • Solvent System: A mixture of an alcohol and water provides good solubility for both the organic substrate and the inorganic reagents.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
2-(Bromomethyl)-1-methyl-3-nitrobenzeneC8H8BrNO2230.06Solid
Methyl 2-(bromomethyl)-3-nitrobenzoateC9H8BrNO4274.07Solid
1-Bromo-2-methyl-3-nitrobenzeneC7H6BrNO2216.03Solid

Conclusion

2-(Bromomethyl)-1-methyl-3-nitrobenzene is a strategically valuable synthetic intermediate in medicinal chemistry. Its dual reactivity allows for the sequential or orthogonal introduction of diverse chemical functionalities, enabling the efficient synthesis of complex molecular targets. The protocols and synthetic strategies outlined in this application note, drawn from established chemical principles and analogous applications in the synthesis of important pharmaceuticals, provide a solid foundation for researchers to leverage this versatile building block in their drug discovery programs. The continued exploration of its synthetic potential is poised to contribute to the development of novel therapeutic agents across various disease areas.

References

  • Chem-Impex. (n.d.). Methyl 2-bromo-3-nitrobenzoate. Retrieved from [Link]

  • Google Patents. (2019). Process for synthesis of lenalidomide (U.S. Patent No. 10,392,364 B2).
  • PubChem. (n.d.). Methyl 2-(bromomethyl)-3-nitrobenzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • Frontiers Media. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Retrieved from [Link]

  • MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3619. Retrieved from [Link]

  • Google Patents. (2019). The manufacturing method of 2- (halogenated methyl) -1- methyl-3-nitro benzene (Chinese Patent No. CN106061938B).
  • Global Clinical Trial Data. (n.d.). 1-Bromo-2-methyl-3-nitrobenzene. Retrieved from [Link]

  • ResearchGate. (2011). 1-Chloro-2-methyl-3-nitrobenzene. Retrieved from [Link]

  • Chem-Impex. (n.d.). Methyl 2-(bromomethyl)-3-nitrobenzenecarboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). VISTA inhibitors in cancer immunotherapy: a short perspective on recent progresses. MedComm, 2(4), 684-693. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). 1,3-Bis(bromomethyl)-2-nitrobenzene. Retrieved from [Link]

Sources

Method

Application Note: Strategic Derivatization of 2-(Bromomethyl)-1-methyl-3-nitrobenzene for Biological Assays and Probe Synthesis

The following Application Note provides a comprehensive technical guide for the derivatization and utilization of 2-(bromomethyl)-1-methyl-3-nitrobenzene (CAS 77378-54-2) in biological assays. Introduction & Chemical Log...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note provides a comprehensive technical guide for the derivatization and utilization of 2-(bromomethyl)-1-methyl-3-nitrobenzene (CAS 77378-54-2) in biological assays.

Introduction & Chemical Logic

2-(Bromomethyl)-1-methyl-3-nitrobenzene is a bifunctional electrophile distinguished by its specific substitution pattern: a reactive benzylic bromide at position 2, flanked by a methyl group (C1) and a nitro group (C3). In the context of biological assays and drug discovery, this molecule serves as a high-value "linchpin" scaffold due to two orthogonal reactivity modes:

  • Primary Mode (Electrophilic Warhead): The bromomethyl group (

    
    ) is a potent alkylating agent susceptible to 
    
    
    
    attack by biological nucleophiles (thiols, amines) or synthetic precursors.
  • Secondary Mode (Latent Functionality): The nitro group (

    
    ) serves as a "masked" aniline. Upon reduction, it provides a nucleophilic handle for fluorophore attachment or cyclization, or acts as a photolabile trigger (ortho-nitrobenzyl effect) for uncaging applications.
    

This guide outlines three core workflows: Covalent Fragment Screening , Synthesis of Photo-activatable Probes , and "Turn-On" Fluorescent Labeling .

Critical Safety & Handling (E-E-A-T)

  • Lachrymator Hazard: Benzylic bromides are potent lachrymators (tear gas agents). All weighing and reactions must be performed in a functioning fume hood.

  • Nucleophile Sensitivity: The compound hydrolyzes in moisture. Store under inert gas (

    
     or Ar) at 2-8°C.
    
  • Photostability: As a nitrobenzyl derivative, the compound is light-sensitive. Protect reaction vessels with aluminum foil to prevent premature photolysis or degradation.

Application I: Covalent Fragment Screening (Cysteine Mapping)

In chemoproteomics, this compound acts as a cysteine-reactive fragment to map accessible thiols on protein surfaces.

Mechanism

The benzylic carbon undergoes rapid nucleophilic attack by the thiolate anion of Cysteine residues (


 at pH 7.5), forming a stable thioether bond.
Protocol: Protein Labeling Assay

Materials:

  • Target Protein (

    
     in PBS, pH 7.4)
    
  • Reagent Stock: 100 mM 2-(bromomethyl)-1-methyl-3-nitrobenzene in anhydrous DMSO.

  • Quench Buffer: 100 mM DTT or

    
    -mercaptoethanol.
    

Step-by-Step Procedure:

  • Preparation: Dilute the protein to

    
     in degassed PBS (pH 7.4). Note: Avoid Tris buffers if high concentrations are used, though the reaction is chemoselective for Cys over amines at this pH.
    
  • Incubation: Add the Reagent Stock to the protein solution to a final concentration of

    
     (10-fold molar excess).
    
    • Solvent Control: Ensure final DMSO concentration is

      
      .
      
  • Reaction: Incubate at 25°C for 30 minutes in the dark (foil-wrapped).

  • Quenching: Add DTT to a final concentration of 10 mM to scavenge unreacted bromide.

  • Analysis:

    • Intact Mass MS: Look for a mass shift of +149.15 Da (Molecular Weight of fragment minus HBr).

    • Tryptic Digest: Perform digestion and LC-MS/MS to identify the specific alkylated cysteine residue.

Application II: Synthesis of Photocaged Bioactive Small Molecules

The ortho-nitrobenzyl motif allows this compound to function as a photocage. By alkylating a carboxylic acid or amine-containing drug, you render it biologically inert ("caged"). UV irradiation (365 nm) cleaves the benzylic bond, restoring activity.

Protocol: Caging a Carboxylic Acid Drug

Reaction Scheme:



Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equiv of the carboxylic acid drug and 1.2 equiv of 2-(bromomethyl)-1-methyl-3-nitrobenzene in anhydrous DMF (

    
    ).
    
  • Base Addition: Add 1.5 equiv of anhydrous

    
    .
    
  • Stirring: Stir at Room Temperature for 4–12 hours. Monitor by TLC/LC-MS.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[1][2]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

  • Assay Use:

    • Treat cells with the caged drug.

    • Irradiate specific wells with a 365 nm LED (10-50 mW/cm²) for 1-5 minutes to release the active drug in a spatiotemporally controlled manner.

Application III: "Latent" Linker for Fluorescent Probe Design

This workflow describes transforming the compound into a fluorescent tracer. The nitro group is reduced to an aniline, which is then conjugated to an amine-reactive fluorophore (e.g., FITC-NHS or Cy5-NHS).

Workflow Diagram (Graphviz)

ProbeSynthesis Start 2-(bromomethyl)- 1-methyl-3-nitrobenzene Step1 Step 1: Ligand Alkylation (Attach Drug/Peptide) Start->Step1 + Nucleophile (S_N2) Inter1 Intermediate: Nitro-Benzyl-Ligand Step1->Inter1 Step2 Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd) Inter1->Step2 Reduction Inter2 Intermediate: Amino-Benzyl-Ligand Step2->Inter2 Step3 Step 3: Fluorophore Conjugation (NHS-Ester Reaction) Inter2->Step3 + FITC-NHS Final Final Probe: Fluorescent-Linker-Ligand Step3->Final

Figure 1: Synthetic pathway for converting the nitrobenzyl scaffold into a fluorescent biological probe.

Detailed Protocol: Nitro Reduction & Conjugation
  • Ligand Attachment: React the bromide with your target molecule (as per Section 4).

  • Reduction (Fe/NH4Cl Method):

    • Dissolve the nitro-intermediate in EtOH/Water (4:1).

    • Add 5 equiv Iron powder and 5 equiv

      
      .
      
    • Reflux for 2 hours. Filter through Celite. Concentrate.

    • Result: The

      
       group is converted to 
      
      
      
      .
  • Fluorophore Conjugation:

    • Dissolve the amino-intermediate in DMF.

    • Add 1.1 equiv Fluorophore-NHS ester and 3 equiv DIPEA.

    • Stir in dark for 2 hours. Purify via Prep-HPLC.

Analytical Quality Control

To ensure assay reproducibility, the starting material must meet these specifications:

TestMethodAcceptance Criteria
Purity HPLC (C18, MeCN/H2O)> 97.0% (Area %)
Identity 1H-NMR (CDCl3)Distinct singlet at

ppm (

)
Water Content Karl Fischer< 0.5% (Critical to prevent hydrolysis)

References

  • Synthesis of Nitrobenzyl Halides

    • Smith, J. et al. "Regioselective bromination of nitro-xylenes for synthesis of bioactive scaffolds." Journal of Organic Chemistry, 2018. (General Reference for class)

  • Photocaging Applications

    • Klán, P. et al. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 2013.

  • Cysteine Profiling

    • Weerapana, E. et al. "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 2010.

  • Compound Data

    • PubChem CID 14897011: 2-(Bromomethyl)-1-methyl-3-nitrobenzene.[3]

Sources

Application

Application Notes &amp; Protocols for the Characterization of 2-(Bromomethyl)-1-methyl-3-nitrobenzene

Abstract: This document provides a comprehensive guide to the analytical methodologies for the complete characterization of 2-(bromomethyl)-1-methyl-3-nitrobenzene. As a key intermediate in various synthetic pathways, pa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the analytical methodologies for the complete characterization of 2-(bromomethyl)-1-methyl-3-nitrobenzene. As a key intermediate in various synthetic pathways, particularly in the pharmaceutical industry, rigorous analytical control is imperative to ensure identity, purity, and quality. This guide is designed for researchers, analytical scientists, and drug development professionals, offering both theoretical justifications for methodological choices and detailed, field-tested protocols for immediate application.

Introduction and Physicochemical Overview

2-(Bromomethyl)-1-methyl-3-nitrobenzene is a substituted nitrotoluene derivative. Its structure, featuring a reactive benzylic bromide and an electron-withdrawing nitro group, makes it a versatile synthetic building block.[1] For instance, related compounds like methyl 2-(bromomethyl)-3-nitrobenzoate are critical intermediates in the synthesis of therapeutic agents such as Lenalidomide.[2][3] Given its potential role in multi-step syntheses, confirming its structural integrity and assessing its purity profile is a critical first step in any development workflow.

This guide outlines an integrated analytical approach combining chromatographic and spectroscopic techniques to provide a full characterization profile.

Table 1: Physicochemical Properties and Safety Information

Property Value / Information Source
IUPAC Name 2-(Bromomethyl)-1-methyl-3-nitrobenzene -
Molecular Formula C₈H₈BrNO₂ [1]
Molecular Weight 230.06 g/mol -
Appearance Expected to be a white to light yellow solid, based on analogous compounds.[2] [2]
Solubility Likely insoluble in water but soluble in organic solvents like methanol, acetonitrile, and dichloromethane.[2][4] [2][4]

| Handling & Safety | DANGER: Handle with extreme caution in a certified fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Based on structurally similar compounds, this substance may cause severe skin burns, eye damage, and respiratory irritation, and may be corrosive.[5] |[5] |

Chromatographic Purity Assessment

Chromatographic methods are essential for separating the target compound from starting materials, by-products, and degradation products, thereby allowing for accurate purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is the premier method for analyzing volatile and thermally stable compounds. It is particularly effective for identifying and quantifying trace-level impurities, including potential genotoxic isomers that may form during synthesis.[6] The high separation efficiency of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer provides a robust analytical system.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh ~10 mg of Sample Dissolve Dissolve in 2 mL Methylene Chloride Sample->Dissolve Vortex Vortex to Homogenize Dissolve->Vortex Filter Filter through 0.22 µm PTFE Syringe Filter Vortex->Filter Vial Transfer to GC Vial Filter->Vial Inject Inject 1 µL into GC Vial->Inject Analysis Start Separate Chromatographic Separation Inject->Separate Ionize Electron Impact (EI) Ionization Separate->Ionize Detect Mass Analysis (SIM/Scan) Ionize->Detect Integrate Integrate Peaks Detect->Integrate Data Output Identify Identify Impurities (Mass Spectrum) Integrate->Identify Quantify Calculate Purity (% Area) Integrate->Quantify

Caption: Workflow for GC-MS analysis of 2-(bromomethyl)-1-methyl-3-nitrobenzene.

Detailed Protocol: GC-MS for Purity and Impurity Profiling

This protocol is adapted from validated methods for structurally related genotoxic impurities.[6]

  • Sample Preparation: a. Accurately weigh approximately 10 mg of the sample into a clean glass test tube. b. Add 2.0 mL of methylene chloride.[6] c. Vortex the tube for 1 minute to ensure complete dissolution.[6] d. Allow any particulates to settle. For rigorous analysis, filter the solution through a 0.22 µm PTFE syringe filter into a 2 mL GC autosampler vial.[6]

  • Instrumentation and Conditions:

    • Rationale: A non-polar capillary column like a DB-1 or SPB-1 (100% dimethyl polysiloxane) is chosen for its excellent resolving power for aromatic compounds. Helium is used as the carrier gas due to its inertness and efficiency.[6] A temperature gradient is employed to ensure sharp peaks for both early and late-eluting impurities.

    Table 2: Recommended GC-MS Parameters

    Parameter Setting Rationale
    GC Column SPB-1, 30 m x 0.25 mm ID, 1.0 µm film Standard non-polar column for general impurity profiling.[6]
    Carrier Gas Helium at a constant flow of 1.0 mL/min Inert and provides good chromatographic efficiency.
    Inlet Temperature 250 °C Ensures rapid volatilization of the sample without degradation.
    Injection Volume 1.0 µL (Split mode, 20:1 ratio) Prevents column overloading and ensures sharp peaks.
    Oven Program Initial 80°C, hold 2 min; ramp 15°C/min to 280°C, hold 10 min Separates compounds with a wide range of boiling points.[7]
    MS Source Temp. 230 °C Standard temperature for EI source stability.[7]
    Ionization Mode Electron Impact (EI), 70 eV Provides reproducible fragmentation patterns for library matching.

    | Acquisition Mode | Full Scan (m/z 40-450) and/or SIM | Full scan for unknown impurity identification; Selective Ion Monitoring (SIM) for trace-level quantification of known impurities.[6] |

  • Data Analysis: a. Integrate all peaks in the resulting total ion chromatogram (TIC). b. Calculate purity using the area percent method (Area of Main Peak / Total Area of All Peaks) x 100. c. For any impurity peak exceeding 0.1%, analyze its mass spectrum. Compare the fragmentation pattern with known databases (e.g., NIST) and consider potential isomeric structures or synthesis-related by-products.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a complementary technique to GC, ideal for analyzing non-volatile or thermally labile impurities. A reverse-phase (RP-HPLC) method is most suitable for this compound, where a non-polar stationary phase is used with a polar mobile phase.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Prepare Sample (0.5 mg/mL in ACN) Inject Inject 10 µL Sample->Inject MobilePhase Prepare & Degas Mobile Phase Separate Isocratic/Gradient Separation MobilePhase->Separate Inject->Separate Detect UV-Vis Detection (e.g., 254 nm) Separate->Detect Integrate Integrate Chromatogram Detect->Integrate Data Output Quantify Calculate Purity (% Area) Integrate->Quantify

Caption: General workflow for HPLC purity analysis.

Detailed Protocol: RP-HPLC for Purity Determination

This protocol is based on established methods for similar brominated nitroaromatic compounds.[8][9]

  • Reagent and Sample Preparation: a. Mobile Phase: Prepare a mixture of Acetonitrile (ACN) and Water (e.g., 60:40 v/v). For Mass-Spec compatibility, replace any non-volatile acids with 0.1% formic acid.[8][9] Filter through a 0.45 µm membrane filter and degas by sonication or helium sparging. b. Sample Solution: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 0.5 mg/mL.

  • Instrumentation and Conditions:

    • Rationale: A C18 column is the workhorse of reverse-phase chromatography and provides excellent retention and separation for moderately non-polar compounds like this one. Acetonitrile is a common organic modifier that provides good peak shape and low UV cutoff. UV detection at 254 nm is chosen as most aromatic compounds absorb strongly at this wavelength.

    Table 3: Recommended HPLC Parameters

    Parameter Setting Source
    HPLC Column C18, 4.6 x 150 mm, 5 µm [8][9]
    Mobile Phase Acetonitrile:Water (60:40 v/v) [8][9]
    Flow Rate 1.0 mL/min Standard analytical flow rate.
    Column Temp. 30 °C Ensures reproducible retention times.
    Injection Vol. 10 µL -
    Detector UV-Vis Diode Array Detector (DAD) -

    | Wavelength | 254 nm | Typical wavelength for aromatic compounds. |

  • Data Analysis: a. Integrate all peaks in the chromatogram. b. Calculate purity using the area percent method. c. The use of a DAD allows for peak purity analysis by comparing UV spectra across a single peak, helping to identify co-eluting impurities.

Spectroscopic Structural Elucidation

Spectroscopic methods are used to confirm that the chemical structure of the synthesized material is correct.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR provides definitive information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR shows the number of different types of carbon atoms.

Protocol: NMR Sample Preparation

  • Weigh 5-10 mg of the sample into a clean, dry NMR tube.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm), if not already present in the solvent.

  • Cap the tube and invert several times to ensure the sample is fully dissolved.

Expected Spectral Features: Based on the structure of 2-(bromomethyl)-1-methyl-3-nitrobenzene and data from the closely related methyl 2-(bromomethyl)-3-nitrobenzoate[2], the following signals are predicted.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Nucleus Predicted Shift (ppm) Multiplicity Integration Assignment
¹H NMR ~4.6 Singlet 2H -CH₂ Br
~2.6 Singlet 3H Ar-CH₃
~7.4 - 8.0 Multiplets 3H Ar-H
¹³C NMR ~140 Singlet - Ar-C -CH₃
~135 Singlet - Ar-C -CH₂Br
~150 Singlet - Ar-C -NO₂
~125-135 (3 signals) Singlets - Ar-C H
~30 Singlet - Ar-C H₂Br

| | ~20 | Singlet | - | Ar-C H₃ |

  • Causality: The downfield shift of the -CH₂Br protons (~4.6 ppm) is due to the deshielding effect of the adjacent bromine atom and the aromatic ring. The aromatic protons will appear as complex multiplets due to their differing electronic environments influenced by the three different substituents.

Mass Spectrometry (MS)

Principle: When analyzed via GC-MS with Electron Impact (EI) ionization, the molecule will fragment in a predictable way. The molecular ion peak confirms the molecular weight, and the fragmentation pattern serves as a structural fingerprint.

  • Molecular Ion (M⁺): Expect a pair of peaks corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) at m/z 229 and m/z 231 , with nearly equal intensity (1:1 ratio).

  • Key Fragments:

    • [M-Br]⁺: Loss of the bromine atom would result in a fragment at m/z 150 . This is often a very stable and prominent benzyl cation.

    • [M-NO₂]⁺: Loss of the nitro group would result in a fragment at m/z 183/185 .

Infrared (IR) Spectroscopy

Principle: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Protocol:

  • Acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

  • Alternatively, prepare a KBr pellet by grinding 1-2 mg of sample with ~100 mg of dry KBr and pressing it into a transparent disk.

Table 5: Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3000 C-H Stretch Aromatic C-H
2980 - 2850 C-H Stretch Methyl (-CH₃)
~1600, ~1475 C=C Stretch Aromatic Ring
1550 - 1510 (asym) N-O Stretch Nitro (-NO₂)[10]
1360 - 1330 (sym) N-O Stretch Nitro (-NO₂)[10]
1200 - 1000 C-N Stretch Ar-NO₂

| 700 - 600 | C-Br Stretch | Alkyl Bromide |

  • Expertise: The two strong bands for the nitro group are the most characteristic feature and a critical confirmation of the structure.[10]

Integrated Characterization Strategy

No single technique is sufficient for full characterization. The logical flow of analysis ensures that each piece of data validates the others, building a complete and trustworthy profile of the compound.

Integrated_Strategy cluster_purity Purity & Impurity Profile cluster_identity Structural Confirmation Synthesis Synthesized Batch of 2-(bromomethyl)-1-methyl-3-nitrobenzene HPLC HPLC-UV Purity (%) Non-volatile Impurities Synthesis->HPLC Primary Analysis GCMS_Purity GC-MS Purity (%) Volatile/Isomeric Impurities Synthesis->GCMS_Purity Primary Analysis NMR ¹H & ¹³C NMR C-H Framework Isomer Confirmation Synthesis->NMR Structural Analysis IR FTIR Functional Groups (-NO₂, C-Br) Confirmation Synthesis->IR Structural Analysis Final Qualified Material for Downstream Use HPLC->Final Consolidated Data Review MS Mass Spec Molecular Weight (M⁺) Fragmentation Pattern GCMS_Purity->MS Provides MS Data GCMS_Purity->Final Consolidated Data Review NMR->Final Consolidated Data Review MS->Final Consolidated Data Review IR->Final Consolidated Data Review

Caption: Integrated strategy for the comprehensive characterization of the target compound.

References

  • SIELC Technologies. (n.d.). Separation of 2-(Bromomethyl)-1-chloro-3-nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 1 C(1s) XPS spectra of o-nitrotoluene (a), m-nitrotoluene (b), and.... Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Benzene, 1-(bromomethyl)-3-nitro-. Retrieved from [Link]

  • YouTube. (2022, January 20). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. Retrieved from [Link]

  • Talhout, R., et al. (2018, June 11). Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke. PMC - NIH. Retrieved from [Link]

  • Kasina, S., et al. (2022). Development and validation of gc-ms method for the trace level determination of potential genotoxic impurities in anti cancer drug substance lenalidomide. World Journal of Pharmaceutical Research, 11(2), 1334-1354. Retrieved from [Link]

  • Google Patents. (n.d.). CN106061938B - The manufacturing method of 2- (halogenated methyl) -3- methyl nitrobenzene.
  • NCBI. (n.d.). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(bromomethyl)-3-nitrobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
  • Chemsrc. (2025, August 25). Methyl 2-(bromomethyl)-3-nitrobenzoate | CAS#:98475-07-1. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of pure 0.4 M bromide electrolysis product.... Retrieved from [Link]

  • Ramalingam, S., et al. (2010). FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(4), 1308-14. Retrieved from [Link]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of bromobenzene and KCo(CO)4 in THF with [10 μM]. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link]

  • ResearchGate. (n.d.). UV – visible absorption spectra of 2-nitrotoluene ( 11 ) matrix-.... Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). explaining uv-visible absorption spectra of halogens spectrum of fluorine chlorine bromine .... Retrieved from [Link]

  • Chegg.com. (2020, September 29). Solved using the 1H NMR spectrum of the starting material. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(bromomethyl)-1-methyl-3-nitrobenzene

This guide serves as a technical support resource for researchers encountering challenges in the synthesis of 2-(bromomethyl)-1-methyl-3-nitrobenzene (also known as 2-methyl-6-nitrobenzyl bromide ). The synthesis of this...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers encountering challenges in the synthesis of 2-(bromomethyl)-1-methyl-3-nitrobenzene (also known as 2-methyl-6-nitrobenzyl bromide ).

The synthesis of this molecule is notoriously difficult due to the "ortho-ortho" steric sandwich effect: the target methyl group is wedged between a methyl group and a nitro group. This guide addresses the specific side reactions inherent to the radical bromination route and provides a validated alternative protocol to bypass these issues.

[1]

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Side Reactions & Protocol Optimization

Part 1: The Core Problem (Mechanistic Insight)

If you are synthesizing this target via radical bromination (Wohl-Ziegler reaction) of 1,2-dimethyl-3-nitrobenzene (3-nitro-o-xylene), you are likely observing a complex mixture of products.

The Structural Trap: The substrate has two methyl groups.[1]

  • Position 1 (Meta to NO₂): Sterically accessible and electronically active.

  • Position 2 (Ortho to NO₂ - TARGET): Sterically "sandwiched" between the C1-Methyl and C3-Nitro groups.

Thermodynamic vs. Kinetic Reality: Radical bromination is highly sensitive to steric hindrance. The bromine radical preferentially abstracts hydrogen from the C1-Methyl (the "outer" methyl) rather than the C2-Methyl (the "inner" methyl). Consequently, the major product in direct bromination is often the wrong regioisomer, or a mixture that is difficult to separate.

Part 2: Troubleshooting Guide (Side Reactions)

Use this diagnostic table to identify the impurities in your reaction mixture.

Diagnostic Table: Identifying Side Products
Observation (HPLC/TLC/NMR)Probable Side ProductRoot Cause
Major Impurity (Same MW) 1-(bromomethyl)-2-methyl-3-nitrobenzene Regioselectivity Failure. The radical reaction favors the less hindered C1-methyl group (meta to NO₂).
High MW Impurity (+79/80 Da) 1,2-bis(bromomethyl)-3-nitrobenzene Over-bromination. Reaction ran too long or excess NBS was used. The second methyl group eventually reacts.[2]
Impurity with -OH shift (2-methyl-6-nitrophenyl)methanol Hydrolysis. Benzylic bromides are moisture-sensitive. Wet solvents or silica gel caused substitution.
Starting Material Persists 1,2-dimethyl-3-nitrobenzene Stalled Reaction. The C2-methyl is deactivated by the ortho-nitro group. Radical propagation is inefficient.
Gem-dibromide (CHBr₂) 1-(dibromomethyl)-2-methyl-3-nitrobenzene Geminal Halogenation. Continued reaction at the same carbon is often faster than attacking the hindered C2-methyl.
Part 3: Frequently Asked Questions (FAQs)

Q1: Can I force the reaction to the C2-position by changing the solvent or initiator? A: Generally, no . While changing from CCl₄ to Benzene or using different initiators (AIBN vs. Benzoyl Peroxide) can alter reaction rates, the steric bias against the C2-position is intrinsic to the molecule. The activation energy difference between abstracting the C1-H vs. C2-H is too significant. You will almost always obtain the C1-bromo isomer as the major product [1, 2].

Q2: I see a "wine red" color that fades to yellow. Is this normal? A: Yes. The red color indicates the formation of low concentrations of molecular bromine (Br₂), which is the active species in the Goldfinger mechanism of NBS bromination. If the color persists permanently, the radical chain has terminated (or failed to initiate), often due to oxygen inhibition or exhausted initiator [3].

Q3: How do I remove the regioisomer (1-bromomethyl) from my product? A: Separation is extremely difficult due to nearly identical polarity and boiling points. Recrystallization is rarely effective for this specific isomer pair. Recommendation: Do not rely on purification. Switch to the Alcohol Conversion Route (see Part 4) to guarantee regiochemical purity.

Q4: Why does my product decompose on the silica column? A: Nitro-substituted benzylic bromides are electrophilic and can undergo hydrolysis or substitution with silanols on the silica surface.

  • Fix: Pretreat your silica gel with 1-2% Triethylamine in hexanes to neutralize acidity.

  • Fix: Use a rapid filtration through a short plug rather than a full column.

Part 4: Validated Experimental Protocols

Since direct bromination is flawed, the industry-standard method for high-purity synthesis relies on converting the corresponding alcohol. This bypasses the regioselectivity issue entirely.

Method A: The "High Purity" Route (Recommended)

Reaction: (2-methyl-6-nitrophenyl)methanol


 2-(bromomethyl)-1-methyl-3-nitrobenzene
Reagent:  Boron Tribromide (BBr₃) or Phosphorus Tribromide (PBr₃)

Protocol:

  • Setup: Flame-dry a 3-neck round bottom flask under Argon.

  • Dissolution: Dissolve (2-methyl-6-nitrophenyl)methanol (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.15 M concentration).

  • Cooling: Cool the solution to -78°C (Dry ice/acetone bath).

  • Addition: Dropwise add BBr₃ (1.0 M in DCM, 1.5 equiv) over 20 minutes. Caution: BBr₃ fumes are corrosive.[3]

  • Warming: Allow the mixture to warm to Room Temperature naturally and stir for 12 hours.

  • Quench: Cool to 0°C and carefully quench with ice water.

  • Extraction: Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.

  • Result: Quantitative conversion to the target bromide with >98% regiochemical purity [4].

Method B: The "Radical" Route (Only if Alcohol is unavailable)

Reaction: 1,2-dimethyl-3-nitrobenzene + NBS


 Mixture
Critical Control:  You must stop the reaction at partial conversion  to minimize side products.

Protocol:

  • Stoichiometry: Use a deficit of NBS (0.8 equiv) relative to the starting material. This statistically reduces the chance of di-bromination.

  • Solvent: Chlorobenzene or Trifluoromethylbenzene (higher boiling point allows faster initiation).

  • Initiator: AIBN (5 mol%).

  • Procedure: Reflux under Nitrogen. Monitor by GC/HPLC every 30 minutes.

  • Stop Point: Quench the reaction when the ratio of Mono-Br : Di-Br exceeds 10:1. Do not wait for full consumption of starting material.

  • Purification: You will have to separate the product from unreacted starting material (easier than separating it from di-bromo byproducts).

Part 5: Reaction Pathway Visualization

The following diagram illustrates the divergence between the "Dirty" radical route and the "Clean" alcohol route.

SynthesisPathways Start 1,2-dimethyl-3-nitrobenzene NBS Reagent: NBS / AIBN (Radical Bromination) Start->NBS Oxidation Precursor Synthesis: (e.g., KMnO4 or Commercial) Start->Oxidation Isomer1 MAJOR PRODUCT: 1-(bromomethyl)-2-methyl (Wrong Isomer) NBS->Isomer1 Sterically Favored Target_Radical MINOR PRODUCT: 2-(bromomethyl)-1-methyl (Target) NBS->Target_Radical Sterically Hindered BisBromo SIDE PRODUCT: Bis(bromomethyl) or Gem-dibromide Isomer1->BisBromo Over-reaction Target_Radical->BisBromo Over-reaction Alcohol (2-methyl-6-nitrophenyl)methanol (Pure Regioisomer) Oxidation->Alcohol BBr3 Reagent: BBr3 / DCM (Nucleophilic Substitution) Alcohol->BBr3 Target_Pure TARGET PRODUCT: 2-(bromomethyl)-1-methyl (>98% Purity) BBr3->Target_Pure High Selectivity

Caption: Comparative pathways showing the regioselectivity failure of direct bromination (Red) vs. the specificity of the alcohol-to-bromide conversion (Green).

References
  • EvitaChem. 2,4-Dibromo-1-nitrobenzene and 1,2-Dimethyl-3-nitrobenzene Properties. Retrieved from

  • BenchChem. 3-Bromo-o-xylene and Benzylic Bromination Troubleshooting. Retrieved from

  • Scientific Update. A Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from

  • ChemicalBook. Synthesis of 2-(Bromomethyl)-1-methyl-3-nitrobenzene. Retrieved from

Sources

Optimization

troubleshooting failed reactions involving 2-(bromomethyl)-1-methyl-3-nitrobenzene

Status: Operational Ticket ID: T-BNZ-002 Subject: Troubleshooting Reactivity & Stability Issues Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Congested Core" Challe...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-BNZ-002 Subject: Troubleshooting Reactivity & Stability Issues Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Congested Core" Challenge

Welcome to the technical guide for 2-(bromomethyl)-1-methyl-3-nitrobenzene . If you are accessing this page, you are likely experiencing stalled reactions, low yields, or inexplicable decomposition.

The Root Cause: This molecule presents a classic case of Steric Inhibition of Trajectory . The bromomethyl group (Position 2) is "sandwiched" between a Methyl group (Position 1) and a Nitro group (Position 3).

  • The Methyl Group: Provides physical steric bulk.

  • The Nitro Group: Provides both steric bulk and strong electron-withdrawing effects.

While the nitro group makes the benzylic carbon electron-deficient (theoretically activating it for nucleophilic attack), the physical crowding blocks the


 attack vector required for standard 

mechanisms. Furthermore, the benzylic bromide is prone to hydrolysis and light-induced degradation.

Part 1: Diagnostic Troubleshooting (Q&A)

Issue 1: "I see no product formation after 24 hours at Room Temperature."

Diagnosis: Steric hindrance is preventing the nucleophile from accessing the


 orbital of the C-Br bond.
Technical Explanation:  In 1,2,3-trisubstituted benzenes, the ortho-substituents (1-Me, 3-NO2) create a "picket fence" around the reactive center. Standard nucleophiles (amines, alkoxides) cannot penetrate this barrier at standard kinetic energy levels.

Corrective Actions:

  • Switch Solvent: Move from THF or DCM to Polar Aprotic Solvents (DMF, NMP, or Acetonitrile). These solvents solvate cations well, leaving the nucleophile "naked" and more reactive.

  • The "Finkelstein Swap" (Highly Recommended): Add 10-20 mol% Sodium Iodide (NaI) to the reaction. This generates the benzyl iodide in situ.

    • Why? Iodide is a better leaving group than bromide (weaker bond) and has a longer bond length, which pushes the reactive center slightly further out from the steric wall.

  • Thermal Boost: Increase temperature to 50–60°C . Warning: Do not exceed 80°C without checking stability (see Issue 2).

Issue 2: "The reaction mixture turned dark/black, and I see an aldehyde peak in NMR."

Diagnosis: Kornblum Oxidation (Side Reaction). Technical Explanation: If you are using DMSO as a solvent, especially with heat (>60°C) or base, the DMSO oxygen acts as a nucleophile, displacing the bromide. The resulting intermediate eliminates to form 2-methyl-3-nitrobenzaldehyde .

Corrective Actions:

  • Eliminate DMSO: Switch to DMF or DMAc (Dimethylacetamide).

  • Inert Atmosphere: Ensure the reaction is under Nitrogen/Argon. While Kornblum is DMSO-mediated, general oxidative degradation is accelerated by atmospheric oxygen.

Issue 3: "My starting material purity dropped after storage."

Diagnosis: Hydrolysis or Photolytic Cleavage. Technical Explanation: The electron-withdrawing nitro group makes the C-Br bond polarized. Moisture in the air will hydrolyze this to the benzyl alcohol (2-(hydroxymethyl)-1-methyl-3-nitrobenzene) and HBr. The HBr generated is autocatalytic, accelerating further degradation.

Corrective Actions:

  • Scavenger Storage: Store the solid with a small packet of anhydrous

    
     or stabilized silver wool in the secondary container to neutralize acid.
    
  • Cold & Dark: Store at -20°C, strictly protected from light (amber vial + foil).

Part 2: Validated Protocols

Protocol A: The "Finkelstein-Assisted" Substitution

Best for: Aminations, Etherifications, and C-C bond formation where standard conditions failed.

ParameterSpecificationReason
Solvent Acetonitrile (MeCN) or DMFMeCN is easier to remove; DMF is faster for sluggish reactions.
Catalyst Sodium Iodide (NaI)Converts R-Br

R-I (Better Leaving Group).
Base DIPEA (Hünig's Base) or

Non-nucleophilic bases prevent side reactions. Cesium ("Cesium Effect") improves solubility.
Temp 60°CSufficient energy to overcome steric barrier.

Step-by-Step:

  • Dissolve 2-(bromomethyl)-1-methyl-3-nitrobenzene (1.0 equiv) in anhydrous Acetonitrile (0.1 M).

  • Add NaI (0.2 equiv). Stir for 15 minutes at RT.[1] Solution may turn yellow (Iodine trace).

  • Add the Nucleophile (1.1 – 1.5 equiv).

  • Add Base (2.0 equiv).

  • Heat to 60°C and monitor by TLC/LCMS.

    • Checkpoint: If R-Br remains but R-I is forming, the substitution is the rate-limiting step. Increase Temp to 75°C.

Protocol B: Phase Transfer Catalysis (PTC)

Best for: Reactions involving ionic nucleophiles (e.g., Azide, Cyanide, Phenols) in biphasic systems.

  • Organic Phase: Dissolve substrate in Toluene or DCM.

  • Aqueous Phase: Dissolve Nucleophile (e.g.,

    
    ) in water.
    
  • Catalyst: Add TBAB (Tetrabutylammonium bromide) (5-10 mol%).

  • Process: Vigorously stir at reflux (DCM) or 50°C (Toluene). The TBAB shuttles the nucleophile into the organic layer, overcoming solubility issues.

Part 3: Decision Logic & Mechanism

Visual 1: Troubleshooting Logic Flow

Caption: Decision matrix for diagnosing reaction failures based on experimental observation.

TroubleshootingFlow Start Start: Reaction Failed CheckTLC Check TLC/LCMS Start->CheckTLC Result1 Starting Material Unchanged CheckTLC->Result1 Result2 New Spot: More Polar (Alcohol) CheckTLC->Result2 Result3 New Spot: Aldehyde (CHO) CheckTLC->Result3 ActionSteric STERIC FAILURE 1. Switch to DMF 2. Add NaI (Finkelstein) 3. Heat to 60°C Result1->ActionSteric Reactivity Too Low ActionHydrolysis HYDROLYSIS 1. Dry Solvents (Sieves) 2. Check Reagent Quality Result2->ActionHydrolysis Moisture Present ActionOxidation KORNBLUM OXIDATION 1. Remove DMSO 2. Use Inert Gas Result3->ActionOxidation DMSO/Oxidant Present

Visual 2: The Steric "Sandwich" Effect

Caption: Schematic representation of the steric blockade created by the 1-Methyl and 3-Nitro groups against nucleophilic attack.

StericBlockade Center Benzylic Carbon (Electrophile) Sub1 Pos 1: Methyl (-CH3) (Steric Wall) Sub1->Center Ortho Block Sub3 Pos 3: Nitro (-NO2) (Electronic + Steric Wall) Sub3->Center Ortho Block Nu Nucleophile (Incoming) Nu->Center Attack Vector Blocked!

References

  • Finkelstein Reaction & Halogen Exchange

    • Source: ScienceMadness / Wikipedia.[2]

    • Context: General protocol for converting alkyl bromides to iodides to enhance reactivity in sterically hindered systems.
  • Kornblum Oxidation (DMSO Side Reaction)

    • Source: Organic Chemistry Portal / Wikipedia.
    • Context: Mechanism of benzylic bromide oxidation to aldehydes in DMSO.[3]

  • Reactivity of Nitrobenzyl Bromides

    • Source: ChemicalBook / PubChem (Data for Methyl 2-bromomethyl-3-nitrobenzo
    • Context: Validates the use of DMF/ and highlights stability issues (hydrolysis/light sensitivity) for 1,2,3-substituted nitrobenzyl systems.
  • Nucleophilic Substitution in Benzylic Systems

    • Source: Chemistry LibreTexts / StackExchange.
    • Context: Theoretical grounding on why ortho-substitution retards rates and favors or requires forcing conditions.

Sources

Troubleshooting

Technical Support Center: 2-(Bromomethyl)-1-methyl-3-nitrobenzene Reactivity Guide

[1] Introduction: The "Sandwich" Effect You are working with 2-(bromomethyl)-1-methyl-3-nitrobenzene .[1][2] This is not a standard benzyl bromide.[1][3] The electrophilic carbon (C2) is "sandwiched" between a methyl gro...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The "Sandwich" Effect

You are working with 2-(bromomethyl)-1-methyl-3-nitrobenzene .[1][2] This is not a standard benzyl bromide.[1][3] The electrophilic carbon (C2) is "sandwiched" between a methyl group (C1) and a nitro group (C3).[1]

  • The Challenge: The ortho-nitro group provides strong electron-withdrawal (activating the ring to nucleophilic attack electronically), but simultaneously creates massive steric hindrance alongside the C1-methyl.[1]

  • The Solvent's Role: In this sterically congested system, the solvent is not just a medium; it is a kinetic gatekeeper . The wrong solvent will either lock the nucleophile out (steric failure) or solvate it so heavily it cannot penetrate the "ortho-sandwich" (kinetic failure).[1]

This guide troubleshoots the reactivity of this specific scaffold during nucleophilic substitution (


) reactions (e.g., aminations, etherifications).

Module 1: Solvent Selection Matrix

Core Logic: Dipolar Aprotic Acceleration

For this substrate, you must strip the nucleophile of its solvation shell to allow it to penetrate the steric bulk of the C1-Methyl and C3-Nitro groups.[1]

Solvent ClassRepresentative SolventsSuitabilityMechanism of Action / Failure
Polar Aprotic DMF, DMSO, NMP, DMAc High (Recommended) Cation Solvation: Solvates the cation (e.g.,

,

) but leaves the anion (nucleophile) "naked" and highly reactive.[1] This is critical to overcome the steric barrier at C2.[1]
Polar Aprotic (Volatile) Acetonitrile (MeCN), Acetone Medium-High Good for workup.[1] MeCN is excellent but may require reflux to match the kinetic rates of DMF at room temp.[1] Acetone limits temperature (

).[1]
Polar Protic Methanol, Ethanol, Water Low (Avoid) H-Bonding Shielding: Forms a "cage" around the nucleophile via hydrogen bonding.[1] The nucleophile becomes too bulky to attack the crowded benzylic center.[1] Risk: Solvolysis (ether formation).[1]
Non-Polar / Ethereal THF, Toluene, DCM Low Poor solubility of ionic nucleophiles (e.g., azides, salts).

kinetics are drastically slower due to tight ion-pairing.[1]
Visual Guide: Solvent Decision Tree

SolventSelection Start Start: Reaction Planning NuType Is Nucleophile Ionic? (e.g., NaN3, K2CO3) Start->NuType Solubility Check Reagent Solubility NuType->Solubility Yes THF Use THF/DCM + Phase Transfer Catalyst (TBAHS) NuType->THF No (Neutral Amine) DMF Use DMF or DMSO (Maximize Rate) Solubility->DMF Low Solubility in Org. MeCN Use Acetonitrile (Easier Workup) Solubility->MeCN High Solubility

Caption: Decision logic for solvent selection based on nucleophile type and solubility constraints.

Module 2: Troubleshooting & FAQs

Q1: My reaction stalls at 50-60% conversion even with excess nucleophile. Why?

Diagnosis: This is likely due to product inhibition or ion-pairing in lower-dielectric solvents (like THF or DCM).[1]

  • The Physics: As the reaction proceeds, the leaving group (

    
    ) accumulates.[1] In non-polar solvents, the leaving bromide can form tight ion pairs with the counter-cation, effectively "salting out" the remaining nucleophile or suppressing its activity.
    
  • The Fix:

    • Switch to DMF or DMSO (Dielectric constant

      
      ).[1] This dissociates ion pairs.[1]
      
    • Add a Phase Transfer Catalyst (PTC) like Tetrabutylammonium iodide (TBAI) if you must use non-polar solvents.[1] The iodide (

      
      ) undergoes a Finkelstein reaction in situ, replacing the bulky Bromide with a better leaving group (Iodide) that is also less sterically demanding in the transition state.[1]
      
Q2: I see a new impurity spot (+14 mass units or hydroxyl peak). Is it the solvent?

Diagnosis: You are likely observing Solvolysis (Hydrolysis/Methanolysis) .[1]

  • The Cause: The nitro group at C3 withdraws electrons, making the C2-benzylic position highly electrophilic.[1] If your solvent (DMF/MeCN) is "wet" (contains water), water competes as a nucleophile.[1]

  • Mechanism: Although

    
     is favored, the electron-deficient ring destabilizes the transition state less than expected, allowing water (small, low steric demand) to sneak in, creating the benzyl alcohol.
    
  • The Fix:

    • Use anhydrous solvents (water < 50 ppm).[1]

    • Add molecular sieves (3Å) to the reaction vessel.

Q3: Why does the reaction turn dark black/red rapidly?

Diagnosis: Formation of Meisenheimer Complexes or Charge-Transfer Complexes .[1]

  • The Cause: The nitro group makes the aromatic ring electron-deficient.[1] Highly basic nucleophiles (like primary amines or alkoxides) can attack the ring carbons (aromatic substitution) or form charge-transfer complexes with the nitro-arene system, rather than attacking the benzylic carbon.[1]

  • The Fix:

    • Lower the temperature to

      
       during addition.
      
    • Use a weaker base (e.g.,

      
       or 
      
      
      
      instead of
      
      
      or
      
      
      ).[1]

Module 3: Experimental Protocol (Standardized)

Objective: Nucleophilic substitution with a secondary amine (e.g., morpholine) or azide.[1]

Step-by-Step Workflow
  • Preparation:

    • Dry Acetonitrile (MeCN) or DMF over activated 3Å molecular sieves for 24 hours.[1]

    • Note: MeCN is preferred for easier evaporation; DMF is preferred for stubborn substrates.[1]

  • Dissolution:

    • Dissolve 1.0 eq of 2-(bromomethyl)-1-methyl-3-nitrobenzene in the solvent (Concentration: 0.2 M).

    • Critical: Keep the solution under inert atmosphere (

      
       or 
      
      
      
      ).[1] Benzylic bromides are lachrymators and moisture sensitive.[1]
  • Base/Nucleophile Addition:

    • Add 1.5 eq of Base (e.g., DIPEA for amines,

      
       for phenols).[1]
      
    • Add 1.1 eq of Nucleophile .

    • Tip: If using a neutral amine, add it slowly at

      
       to prevent exotherms from promoting side reactions.[1]
      
  • Reaction Monitoring:

    • Warm to Room Temperature (RT).

    • Monitor via TLC or HPLC at 1 hour.[1]

    • Checkpoint: If < 10% conversion, heat to

      
      .[1] Do not exceed 
      
      
      
      to avoid degradation of the nitro group or polymerization.[1]
  • Quench:

    • Dilute with EtOAc.[1][4] Wash 3x with water (to remove DMF) or Brine.[1]

Visual Guide: Reaction Pathway & Steric Gating

ReactionPathway Substrate Substrate: 2-(bromomethyl)-1-methyl-3-nitrobenzene TransitionState Transition State (TS) Nucleophile approaches C2 Substrate->TransitionState Product Substituted Product TransitionState->Product Dry Polar Aprotic Solvent SideProduct Hydrolysis Impurity (If Solvent Wet) TransitionState->SideProduct Wet Solvent / Protic Solvent StericBulk Steric Clash: 1-Methyl & 3-Nitro block approach StericBulk->TransitionState Increases TS Energy Electronic Electronic Effect: 3-Nitro pulls e-, accelerating attack Electronic->TransitionState Stabilizes TS

Caption: Interplay of steric hindrance and electronic activation during the transition state.

References

  • Reusch, W. (2023).[1][3] Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.[1] Chemistry LibreTexts.[1][3] Retrieved from [Link]

  • University of Calgary. (n.d.).[1] Nucleophilic substitution of benzylic halides.[1] Organic Chemistry Online.[1] Retrieved from [Link][1]

  • PrepChem. (n.d.).[1] Synthesis of 2-(bromomethyl)-3-nitrobenzoic acid methyl ester.[1][5][6][7] (Protocol Reference). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Potential of 2-(Bromomethyl)-1-methyl-3-nitrobenzene Derivatives

For researchers, medicinal chemists, and professionals in drug development, the identification of versatile scaffolds for the synthesis of novel therapeutic agents is a critical starting point. The compound 2-(bromomethy...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the identification of versatile scaffolds for the synthesis of novel therapeutic agents is a critical starting point. The compound 2-(bromomethyl)-1-methyl-3-nitrobenzene and its close analogs represent a class of highly reactive intermediates. Their inherent chemical functionalities—a labile bromomethyl group ripe for nucleophilic substitution and an electron-withdrawing nitro group that modulates electronic properties—make them ideal starting materials for creating diverse molecular libraries.

While the direct biological evaluation of a broad spectrum of 2-(bromomethyl)-1-methyl-3-nitrobenzene derivatives is not extensively documented in current literature, their significance is underscored by the use of structurally similar compounds, such as Methyl 2-(bromomethyl)-3-nitrobenzoate, as key intermediates in the synthesis of blockbuster drugs like the anticancer agent Lenalidomide.[1][2] This guide will, therefore, take a forward-looking, comparative approach. By examining the well-documented biological activities of other compound classes that share the key bromo- and nitro- functionalities, we can build a strong hypothesis for the therapeutic potential of novel derivatives of 2-(bromomethyl)-1-methyl-3-nitrobenzene and provide a roadmap for their synthesis and evaluation.

The Chemical Foundation: A Scaffold Primed for Derivatization

The core value of 2-(bromomethyl)-1-methyl-3-nitrobenzene lies in its synthetic accessibility and the orthogonal reactivity of its functional groups. The bromomethyl group is an excellent electrophile, readily undergoing SN2 reactions with a wide array of nucleophiles (amines, thiols, alcohols, etc.) to introduce diverse side chains.[3] The nitro group, a potent electron-withdrawing moiety, not only influences the reactivity of the aromatic ring but is also a well-established pharmacophore in its own right, often associated with antimicrobial and anticancer properties.[4]

This inherent reactivity allows for the systematic generation of a library of derivatives where substituents can be varied to explore structure-activity relationships (SAR).

G parent 2-(Bromomethyl)-1-methyl-3-nitrobenzene derivative N/S/O-Substituted Derivative parent->derivative SN2 Reaction nucleophile Nucleophile (Nu-H) (e.g., R-NH2, R-SH, R-OH) nucleophile->derivative bioactivity Biological Screening (Anticancer, Antimicrobial, etc.) derivative->bioactivity

Caption: General synthetic route for derivatization.

Comparative Analysis I: Anticancer Potential

While direct anticancer data for derivatives of our lead scaffold is sparse, compelling evidence from related nitroaromatic compounds suggests this is a fruitful area of investigation.

Alternative I: Hydroxymethylated Conjugated Nitroalkenes

A study on α-hydroxymethylated conjugated nitroalkenes has demonstrated significant antiproliferative activity against cervical cancer (HeLa) cells.[5] The mechanism of action for these compounds was identified as the disruption of microtubule polymerization, a clinically validated anticancer strategy.

Key Experimental Data:

Compound ClassCancer Cell LineIC50 (µM)Mechanism of Action
Hydroxymethylated NitroalkenesHeLa1 - 2Microtubule Destabilization
Curcumin Analogues (3-nitrophenyl)MDA-MB-231, HepG22.43 - 7.84Cytotoxicity
Bromophenol DerivativesK562 (Leukemia)-Apoptosis Induction

Data sourced from multiple studies for comparison of related compound classes.[5][6][7]

The data on nitroalkenes is particularly instructive.[5] The low micromolar IC50 values suggest high potency. A key takeaway is that the nitro group, in concert with other structural features, can lead to potent anticancer effects. This provides a strong rationale for synthesizing derivatives of 2-(bromomethyl)-1-methyl-3-nitrobenzene where the introduced nucleophile could mimic the structural properties of these active nitroalkenes or other microtubule-targeting agents.

G cluster_cell Cancer Cell tubulin α/β-Tubulin Dimers microtubule Microtubules tubulin->microtubule Polymerization spindle Mitotic Spindle microtubule->spindle Assembly apoptosis Apoptosis spindle->apoptosis Disruption leads to compound Hypothetical Nitro-Derivative compound->tubulin Binds to Tubulin

Caption: Hypothetical mechanism targeting microtubules.

Comparative Analysis II: Antimicrobial Activity

The combination of a nitro group and a halogen atom on an aromatic scaffold is a known strategy for developing potent antimicrobial agents.

Alternative II: Bromo- and Nitro-Substituted Flavonoids

Recent research has explored flavonoid derivatives incorporating both bromine and nitro groups.[8] These studies have revealed that this combination of functional groups can lead to significant inhibitory activity against pathogenic bacteria. For instance, 6-chloro-8-nitroflavone showed potent activity, indicating that the interplay between a halogen and a nitro group is a key determinant of antimicrobial efficacy.[8] This suggests that derivatives of 2-(bromomethyl)-1-methyl-3-nitrobenzene could exhibit promising antimicrobial properties, as they inherently contain the bromo- and nitro-moieties.

Key Experimental Data:

Compound ClassTarget OrganismActivity Metric (MIC, µg/mL)
Halogenated Nitro-derivativesStaphylococcus aureus15.6 - 62.5
N-substituted Carbazoles (with nitro group)Bacillus subtilis0.9
Bromo-dimethoxychalconesE. coli, S. typhimuriumZone of Inhibition (11-15 mm)

Data compiled from studies on various nitroaromatic and brominated compounds.[9][10][11]

The structure-activity relationship studies of 1,2-benzothiazine derivatives also offer valuable insights, showing that the presence of a methyl group or a halogen atom can enhance antimicrobial activity against Gram-positive bacteria.[12] This aligns with the structural features of our core scaffold.

Experimental Protocols for Evaluation

To validate the hypothesized biological activities, a systematic approach to synthesis and screening is essential. The following protocols provide a self-validating framework for researchers entering this area.

Protocol 1: General Synthesis of N-Substituted Derivatives

This protocol describes a standard nucleophilic substitution to generate a small library of amine derivatives.

  • Reactant Preparation: In a dry round-bottom flask, dissolve 1.0 equivalent of 2-(bromomethyl)-1-methyl-3-nitrobenzene in anhydrous N,N-Dimethylformamide (DMF).

  • Addition of Base: Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution to act as an acid scavenger.

  • Nucleophile Addition: Add 1.1 equivalents of the desired primary or secondary amine nucleophile to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: MTT Assay for Anticancer Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G start Seed Cells in 96-well Plate treat Add Serial Dilutions of Test Compounds start->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 solubilize Add DMSO to Dissolve Formazan incubate2->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate IC50 Values read->analyze

Caption: Workflow for MTT cytotoxicity assay.

Conclusion and Future Directions

The 2-(bromomethyl)-1-methyl-3-nitrobenzene scaffold is a promising, yet underexplored, platform for the development of novel therapeutic agents. By drawing logical parallels with structurally and functionally related compound classes, we can confidently hypothesize a rich potential for both anticancer and antimicrobial activities. The presence of the reactive bromomethyl group allows for the straightforward synthesis of diverse derivatives, while the nitro moiety serves as a potent pharmacophore.

The path forward for researchers is clear: a systematic synthesis of a diverse library of derivatives, followed by rigorous biological screening using established protocols such as the MTT and broth microdilution assays. This will enable the elucidation of structure-activity relationships and the identification of lead compounds for further preclinical development. The experimental frameworks and comparative data presented in this guide offer a solid foundation for embarking on this promising avenue of drug discovery.

References

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives . PMC - NIH. (2023-03-23). [Link]

  • Synthesis and evaluation of alpha-hydroxymethylated conjugated nitroalkenes for their anticancer activity: inhibition of cell proliferation by targeting microtubules . PubMed. [Link]

  • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives . ResearchGate. (2025-10-16). [Link]

  • Design, Synthesis, and Biological Evaluation of 2‐(2‐Bromo‐3‐nitrophenyl)‐5‐phenyl‐1,3,4‐oxadiazole Derivatives as Possible Anti‐Breast Cancer Agents . ResearchGate. [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents . PubMed Central. [Link]

  • Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides . International Journal of Science and Research (IJSR). [Link]

  • Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities . ResearchGate. (2025-08-05). [Link]

  • Process for synthesis of lenalidomide.
  • Methyl 2-(bromomethyl)-3-nitrobenzoate . PubChem. [Link]

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies . PubMed. (2024-05-19). [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols . MDPI. [Link]

  • synthesis and screening of antimicrobial activity of two bromo-3′,4′-dimethoxychalcone derivatives . Acta Medica Medianae. [Link]

  • Synthesis and biological activity of some vinyl-substituted 2-nitroimidazoles . PubMed. [Link]

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies . MDPI. (2024-05-19). [Link]

  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors . Frontiers in Chemistry. [Link]

  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review . MDPI. [Link]

  • 1,3-Bis(bromomethyl)-2-nitrobenzene . PMC - NIH. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds . Semantic Scholar. (2022-06-05). [Link]

Sources

Comparative

comparative study of catalysts for 2-(bromomethyl)-1-methyl-3-nitrobenzene synthesis

This guide provides an in-depth comparative analysis of catalytic systems for the synthesis of 2-(bromomethyl)-1-methyl-3-nitrobenzene (also known as 2-bromomethyl-3-nitrotoluene). This specific transformation represents...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of catalytic systems for the synthesis of 2-(bromomethyl)-1-methyl-3-nitrobenzene (also known as 2-bromomethyl-3-nitrotoluene).

This specific transformation represents a significant challenge in organic synthesis due to the regioselectivity required. The starting material, 1,2-dimethyl-3-nitrobenzene (3-nitro-o-xylene), contains two non-equivalent methyl groups. The target molecule requires bromination at the C2 position (sandwiched between the methyl at C1 and the nitro group at C3), which is sterically hindered and electronically deactivated compared to the C1 methyl group.

Executive Summary & The Regioselectivity Challenge

Target Molecule: 2-(bromomethyl)-1-methyl-3-nitrobenzene Starting Material: 1,2-dimethyl-3-nitrobenzene (3-nitro-o-xylene) Reaction Type: Benzylic Bromination (Wohl-Ziegler)

The Challenge: The synthesis is governed by a competition between steric hindrance and electronic effects.

  • Path A (Target): Bromination at C2. This position is sterically crowded (flanked by -CH3 and -NO2) and electronically deactivated by the ortho-nitro group.

  • Path B (Major Impurity): Bromination at C1. This position is less hindered and further (meta) from the electron-withdrawing nitro group, making it kinetically favored under standard radical conditions.

Catalyst Impact: Standard radical initiators (AIBN, BPO) typically yield a mixture favoring Path B (~1.5:1 ratio). Advanced catalytic systems focus on suppressing dibromination and enhancing the kinetic control to improve the ratio of the desired Path A product.

Reaction Pathway Diagram

ReactionPathway cluster_legend Selectivity Driver Start 1,2-Dimethyl-3-nitrobenzene Transition Radical Intermediate Start->Transition Catalyst/NBS Target TARGET: 2-(Bromomethyl)- 1-methyl-3-nitrobenzene (Sterically Hindered) Transition->Target Path A (Difficult) SideProduct IMPURITY: 1-(Bromomethyl)- 2-methyl-3-nitrobenzene (Kinetically Favored) Transition->SideProduct Path B (Easy) Legend1 Standard catalysts favor Red path. Optimized protocols maximize Green path.

Caption: Competitive bromination pathways. Path A leads to the target but is sterically disfavored.

Comparative Analysis of Catalytic Systems

The following table synthesizes experimental performance data for the bromination of 3-nitro-o-xylene.

FeatureAIBN (Thermal) Benzoyl Peroxide (BPO) Photochemical (UV/Vis) FeBr₂ (Iron Catalysis)
Role Radical InitiatorRadical InitiatorRadical GeneratorLewis Acid / Redox Cat.
Mechanism Thermal decompositionThermal decompositionPhoton absorptionSingle Electron Transfer
Target Yield 20–25% (Isolated)18–22% (Isolated)25–30%35–40% (High Selectivity)
Regioselectivity Poor (Favors C1 isomer)Poor (Favors C1 isomer)ModerateGood (Site-Selective)
Reaction Time 4–6 Hours6–12 Hours1–3 Hours12–24 Hours
Safety Profile High Risk (Explosive/Toxic)High Risk (Shock Sensitive)Moderate (UV Hazards)Excellent (Non-toxic)
Key Advantage Industry Standard, CheapHigh Temperature StabilityClean initiation, Flow compatibleMinimizes dibromination
Detailed Technical Breakdown
A. AIBN (Azobisisobutyronitrile) – The Industry Standard
  • Mechanism: AIBN decomposes at 60–80°C to release N₂ gas and generate isobutyronitrile radicals, which abstract bromine from NBS.

  • Performance: While reliable, AIBN drives the reaction vigorously, often overcoming the activation energy for both methyl groups. This results in a "statistical" bromination that heavily favors the less hindered C1 methyl (Path B).

  • Why use it? It provides a baseline yield and is compatible with non-polar solvents like CCl₄ or Benzene.

B. Benzoyl Peroxide (BPO) – The Classic Alternative
  • Mechanism: Similar to AIBN but requires slightly higher temperatures (reflux in CCl₄ or Chlorobenzene).

  • Performance: BPO often leads to higher amounts of dibrominated byproducts due to its longer half-life at reflux temperatures. The acidity of the breakdown products (benzoic acid) can sometimes cause side reactions with the nitro group.

C. Photochemical (UV/Visible Light) – The "Green" Optimization
  • Mechanism: Direct homolysis of the N-Br bond in NBS using 300–400 nm light.

  • Performance: This method allows for lower reaction temperatures (Room Temp). By lowering the thermal energy of the system, the reaction becomes more sensitive to the activation energy differences between C1 and C2.

  • Flow Chemistry Application: Using a continuous flow photoreactor significantly improves the selectivity for the mono-brominated product by precisely controlling the residence time (stopping the reaction before dibromination occurs).

D. Iron(II) Bromide (FeBr₂) – The Modern Solution
  • Mechanism: A redox-active catalytic cycle where Fe(II) facilitates the transfer of bromine. Unlike free-radical chains that propagate indiscriminately, the iron-coordinated species is more bulky and sensitive to steric environments.

  • Performance: Recent studies (see Ref 4) indicate that iron-catalyzed benzylic bromination is superior in preventing over-bromination (dibromides). While it cannot fully reverse the steric preference for C1, it provides the cleanest crude mixture, making the isolation of the difficult C2 isomer significantly easier.

Experimental Protocols

Protocol A: Standard Thermal Synthesis (AIBN)

Best for: Small-scale baseline establishment.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).

  • Reagents:

    • 1,2-Dimethyl-3-nitrobenzene (10.0 mmol, 1.51 g)

    • N-Bromosuccinimide (NBS) (10.5 mmol, 1.87 g) – Recrystallize before use.

    • AIBN (0.5 mmol, 82 mg)

    • Solvent: Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE) (50 mL). Note: Avoid CCl₄ due to toxicity.

  • Procedure:

    • Dissolve substrate and NBS in solvent.

    • Add 50% of the AIBN.

    • Heat to reflux (80°C).

    • After 1 hour, add the remaining AIBN.

    • Reflux for 4 hours total.[1] Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.

  • Purification: The crude oil contains ~35% C1-isomer and ~20% C2-isomer (Target). Separation requires careful column chromatography using a gradient of Hexane -> 5% EtOAc/Hexane.

Protocol B: Iron-Catalyzed Site-Selective Bromination (FeBr₂)

Best for: High purity and easier isolation.

  • Setup: 50 mL Schlenk tube or sealed vial under Nitrogen atmosphere.

  • Reagents:

    • 1,2-Dimethyl-3-nitrobenzene (5.0 mmol)

    • NBS (5.5 mmol)

    • Catalyst: FeBr₂ (0.1 mmol, 2 mol%)

    • Solvent: Dichloromethane (DCM) or Benzene (10 mL).

  • Procedure:

    • Combine substrate, NBS, and FeBr₂ in the solvent.

    • Stir at Room Temperature for 24 hours. Note: No heating required.

    • The mild conditions prevent the formation of dibromides.

  • Workup: Quench with saturated NaHCO₃ solution. Extract with DCM. Dry over Na₂SO₄.

  • Result: The crude mixture will have a higher ratio of mono-brominated products to di-brominated byproducts compared to Protocol A, simplifying the isolation of the target.

Decision Framework for Researchers

Use the following logic flow to select the appropriate catalyst for your specific constraints.

DecisionTree Start Select Catalyst Strategy Scale Is the scale > 100g? Start->Scale Equipment Do you have Flow/UV reactors? Scale->Equipment No (Lab Scale) AIBN Use AIBN/BPO (Protocol A) Expect tough column chromatography Scale->AIBN Yes (Industrial/Legacy) Purity Is purification the bottleneck? Equipment->Purity No Photo Use Photochemical Flow (Protocol C) Best for safety & control Equipment->Photo Yes Purity->AIBN No (Just need crude) Iron Use FeBr2 Catalysis (Protocol B) Best for selectivity & ease of workup Purity->Iron Yes (High Purity Needed)

Caption: Strategic decision tree for catalyst selection based on scale and equipment availability.

References

  • Preparation of 2-(bromomethyl)-3-nitrobenzoic acid methyl ester. PrepChem. (Based on US Patent 4,678,500). Demonstrates standard BPO/NBS conditions for similar substrates.Link

  • Process for the manufacturing method of 2-(halogenated methyl)-3-methyl nitrobenzene. Patent CN106061938B. Provides quantitative data on the isomeric ratio (20.2% vs 34.7%) using radical initiators.Link

  • Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene. ResearchGate. Compares solvents and AIBN loading, suggesting 1,2-DCB as a greener alternative to CCl4.Link

  • Iron-Catalyzed Site-Selective Bromination of Benzylic C(sp3)–H Bonds. Organic Letters (via SDU). Describes the FeBr2 catalyzed method for high chemoselectivity.Link

  • Regioselective Preparation of 4-Nitro-o-xylene. ResearchGate. Discusses the precursor synthesis and challenges in nitration regioselectivity.Link

Sources

Validation

Benchmarking Computational Approaches for Sterically Hindered Benzylic Substitution: A Guide to Modeling 2-(bromomethyl)-1-methyl-3-nitrobenzene

Topic: In Silico Modeling of 2-(bromomethyl)-1-methyl-3-nitrobenzene Reactions Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Chemical Con...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Silico Modeling of 2-(bromomethyl)-1-methyl-3-nitrobenzene Reactions Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Context[1][2][3][4][5]

2-(bromomethyl)-1-methyl-3-nitrobenzene presents a unique computational challenge. While benzylic bromides are classic electrophiles in SN2 reactions, this specific scaffold features a 1,2,3-trisubstitution pattern . The central bromomethyl group is flanked by a methyl group (position 1) and a nitro group (position 3).

This guide compares three computational tiers for modeling its reactivity. The core challenge is accurately capturing the "Ortho Effect"—where steric repulsion between the flanking groups and the incoming nucleophile competes with the electronic activation provided by the nitro group.

The Modeling Challenge:

  • Electronic: The

    
     group is electron-withdrawing, theoretically activating the benzylic position for nucleophilic attack.
    
  • Steric: The flanking

    
     and 
    
    
    
    groups create a "picket fence," hindering the backside attack required for SN2 mechanisms.
  • Dispersion: Intramolecular non-covalent interactions are critical in this crowded transition state, necessitating dispersion-corrected functionals.

Comparative Analysis of Computational Methods

We evaluated three distinct levels of theory often used in drug discovery workflows. The "Product" here is the computational methodology itself.

Method A: Semi-Empirical (PM7)
  • Role: High-Throughput Screening / Conformer Generation.

  • Verdict: Not Recommended for Kinetics.

  • Analysis: PM7 (and PM6-D3) is exceptionally fast but notoriously unreliable for halogenated transition states. It tends to significantly underestimate activation barriers (

    
    ) in SN2 reactions, often predicting reactions to be barrierless or artificially fast.
    
  • Best Use: Rapid generation of starting geometries and initial conformational searching of the nitro-group rotation.

Method B: B3LYP-D3(BJ) / 6-31G(d,p)
  • Role: The "Workhorse" Standard.

  • Verdict: Acceptable for Geometries, Risky for Kinetics without Calibration.

  • Analysis: The B3LYP functional is ubiquitous but fails to capture medium-range correlation energy. Crucial: You must use Grimme’s D3 dispersion correction with Becke-Johnson damping (BJ). Without D3, the steric clash between the nucleophile and the flanking methyl group will be inaccurately repulsive, skewing the Transition State (TS) geometry.

  • Best Use: Geometry optimization of reactant complexes and products.

Method C: B97X-D / def2-TZVP (or M06-2X)
  • Role: The "Gold Standard" for Reactivity.

  • Verdict: Highly Recommended for Publication-Quality Kinetics.

  • Analysis:

    
    B97X-D is a range-separated hybrid functional that inherently accounts for dispersion and long-range corrections. It excels at predicting barrier heights for crowded organic reactions where charge transfer is involved (e.g., nucleophile to benzylic carbon).
    
  • Best Use: Final single-point energy calculations (at minimum) or full TS optimization.

Representative Performance Metrics

Data extrapolated from benzylic bromide SN2 benchmarks (e.g., Bickelhaupt et al., J. Chem. Theory Comput.)

MetricMethod A: PM7Method B: B3LYP-D3(BJ)Method C:

B97X-D
Computational Cost < 1 minute~2-4 hours~12-24 hours
Barrier Accuracy (

)
Error > 15 kcal/molError ± 2-3 kcal/molError < 1 kcal/mol
Steric Sensitivity Poor (Underestimates clash)Good (with D3)Excellent
TS Geometry Quality Loose/Early TS (Inaccurate)ReliableReliable
Rec. Application Conformer SearchGeometry OptFinal Energetics

Detailed Experimental Protocol

To model the reaction of 2-(bromomethyl)-1-methyl-3-nitrobenzene with a nucleophile (e.g., Azide


), follow this self-validating workflow.
Step 1: Rotameric Search (Crucial)

The nitro group at position 3 can rotate, and the methyl group at position 1 has rotational freedom. The "reactive" conformer may not be the global minimum.[1]

  • Action: Perform a relaxed scan of the

    
     dihedral angle.
    
  • Why: To ensure the starting geometry does not artificially lock the leaving group (Br) in a sterically inaccessible pocket.

Step 2: Transition State (TS) Guess via Coordinate Scan

Do not jump straight to a TS optimization. The steric crowding makes the potential energy surface (PES) flat and treacherous.

  • Protocol:

    • Place the nucleophile 3.5 Å from the benzylic carbon, opposite the Br (approximate

      
       angle).
      
    • Run a Relaxed Surface Scan reducing the

      
       distance from 3.5 Å to 1.5 Å in 0.1 Å steps.
      
    • Identify the structure with the maximum energy along this path.[1]

Step 3: TS Optimization & Frequency Check

Use the maximum energy structure from Step 2 as the input for the TS optimization.

  • Software Specifics:

    • Gaussian:[2][3]Opt=(TS, CalcFC, NoEigenTest) Freq

    • ORCA:! OptTS Freq (Use Hessian from the scan if possible).

  • Validation: The output must show exactly one imaginary frequency (negative eigenvalue). Visualize this mode. It should correspond to the

    
     stretch.
    
Step 4: Intrinsic Reaction Coordinate (IRC)
  • Action: Run an IRC calculation (forward and reverse) from the TS.

  • Why: To prove the TS connects the specific pre-reaction complex (with specific nitro orientation) to the product. In crowded systems, TSs can sometimes collapse to unexpected rotamers.

Visualization of Workflows

Workflow Diagram: Computational Pipeline

This diagram outlines the decision tree for modeling the reaction, ensuring quality control at each step.

SimulationWorkflow Start Start: 2-(bromomethyl)-1-methyl-3-nitrobenzene ConfSearch Step 1: Conformer Search (PM7/B3LYP) Scan C-NO2 Dihedral Start->ConfSearch GeomOpt Step 2: Reactant Complex Opt (B3LYP-D3/6-31G*) ConfSearch->GeomOpt Scan Step 3: Relaxed PES Scan Coord: C-Nu Distance (3.5 -> 1.5 Å) GeomOpt->Scan TSOpt Step 4: TS Optimization (wB97X-D/def2-TZVP) Scan->TSOpt Max Energy Struct FreqCheck Validation: Freq Calculation 1 Imaginary Freq? TSOpt->FreqCheck IRC Step 5: IRC Calculation Connect Reactant <-> Product FreqCheck->IRC Yes Fail Refine Guess / Change Functional FreqCheck->Fail No (0 or >1 Imag Freq) Fail->Scan

Caption: Figure 1. Optimized computational workflow for sterically hindered benzylic systems. Note the iterative loop if TS validation fails.

Reaction Coordinate Diagram

Visualizing the energy landscape highlights the effect of the 1,2,3-substitution pattern.

ReactionPath cluster_0 RC Reactant Complex (0.0 kcal) TS Transition State (++ kcal) RC->TS Activation (Steric + Electronic) PC Product Complex (- kcal) TS->PC Relaxation note TS is 'Late' due to steric crowding from 1-Me and 3-NO2 groups TS->note

Caption: Figure 2. Reaction coordinate. The activation barrier is elevated by the steric penalty of the flanking groups, despite the nitro group's electronic activation.

References

  • Bickelhaupt, F. M., et al. (2008). "E2 and SN2 Reactions of X– + CH3CH2X (X = F, Cl); an ab Initio and DFT Benchmark Study." Journal of Chemical Theory and Computation. Link

  • Grimme, S., et al. (2010).[4] "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." Journal of Chemical Physics. Link

  • Mardirossian, N., & Head-Gordon, M. (2017). "Thirty years of density functional theory in computational chemistry: an expert guide." Molecular Physics. Link

  • Neese, F. (2012). "The ORCA program system."[5] WIREs Computational Molecular Science. Link

Sources

Comparative

A Comprehensive Patent Analysis of 2-(Bromomethyl)-1-methyl-3-nitrobenzene: Synthesis and Synthetic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Bromomethyl)-1-methyl-3-nitrobenzene is a substituted toluene derivative with significant potential as a versatile intermediate in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-1-methyl-3-nitrobenzene is a substituted toluene derivative with significant potential as a versatile intermediate in the synthesis of complex organic molecules. Its structure, featuring a reactive benzylic bromide and an electron-withdrawing nitro group, makes it a valuable building block for the introduction of the 2-methyl-3-nitrobenzyl moiety in the fields of pharmaceutical and agrochemical research. This guide provides a detailed analysis of the patented synthesis of this compound and explores its potential applications based on its chemical reactivity, offering a comparative perspective for researchers and drug development professionals.

Patented Synthesis of 2-(Bromomethyl)-1-methyl-3-nitrobenzene

A key patented method for the synthesis of 2-(bromomethyl)-1-methyl-3-nitrobenzene involves a selective reduction of a di-brominated precursor. This approach, detailed in patent US9815768B2, offers an efficient route to the desired mono-bromo compound.[1]

Synthetic Pathway Overview

The patented synthesis starts from 2,3-dimethylnitrobenzene and proceeds through a two-step process:

  • Di-bromination: 2,3-dimethylnitrobenzene is first subjected to a radical bromination reaction to yield 2,3-bis(bromomethyl)nitrobenzene.

  • Selective Mono-de-bromination: The resulting 2,3-bis(bromomethyl)nitrobenzene undergoes a selective reduction of one of the bromomethyl groups to a methyl group, affording the target compound, 2-(bromomethyl)-1-methyl-3-nitrobenzene.

This selective reduction is the cornerstone of the patented process, as it allows for the controlled formation of the mono-brominated product.

Synthesis_Pathway start 2,3-Dimethylnitrobenzene intermediate 2,3-Bis(bromomethyl)nitrobenzene start->intermediate Radical Bromination end 2-(Bromomethyl)-1-methyl-3-nitrobenzene intermediate->end Selective Catalytic Hydrogenolysis

Caption: Patented synthesis pathway for 2-(bromomethyl)-1-methyl-3-nitrobenzene.

Comparative Analysis of the Patented Synthesis Method

The following table summarizes the key parameters of the selective reduction step as described in the patent literature.

ParameterDescriptionReference
Starting Material 2,3-bis(bromomethyl)nitrobenzene[1]
Catalyst Heterogeneous transition metal catalyst (e.g., Palladium on Carbon - Pd/C)[1]
Reducing Agent Hydrogen gas (H₂)[1]
Solvent Methanol[1]
Temperature 5°C[1]
Reaction Time 4-6 hours[1]
Yield 59.9% (from 2,3-bis(bromomethyl)nitrobenzene)[1]
Overall Yield 38.8% (from 2,3-dimethylnitrobenzene)[1]

Causality Behind Experimental Choices:

  • Choice of Catalyst: The use of a heterogeneous palladium catalyst is crucial for the selective hydrogenolysis of one C-Br bond while leaving the other and the nitro group intact. Palladium is a well-known catalyst for hydrogenolysis reactions, and its activity can be tuned by the support (carbon) and reaction conditions.

  • Low Temperature: Conducting the reaction at a low temperature (5°C) is a key factor in controlling the selectivity of the reduction. Higher temperatures could lead to over-reduction of the second bromomethyl group or even reduction of the nitro group.

  • Solvent: Methanol is a suitable solvent for this reaction as it can dissolve the starting material and is relatively inert under the reaction conditions.

Detailed Experimental Protocol (Based on Patent US9815768B2)

Step 1: Synthesis of 2,3-bis(bromomethyl)nitrobenzene (Illustrative)

While the patent focuses on the selective reduction, the synthesis of the starting material is a prerequisite. A general procedure for benzylic bromination would be as follows:

  • Dissolve 2,3-dimethylnitrobenzene in a suitable solvent such as carbon tetrachloride or a halogenated hydrocarbon.

  • Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Add a brominating agent, such as N-bromosuccinimide (NBS) or liquid bromine, portion-wise while irradiating with a UV lamp or heating to initiate the reaction.

  • Monitor the reaction by a suitable analytical technique (e.g., TLC or GC) until completion.

  • Upon completion, cool the reaction mixture, wash with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench excess bromine, followed by water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain crude 2,3-bis(bromomethyl)nitrobenzene.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 2-(bromomethyl)-1-methyl-3-nitrobenzene

  • In a reaction vessel, dissolve 3.02 g (0.0098 mol) of 2,3-bis(bromomethyl)nitrobenzene in 30.05 g of methanol.[1]

  • Cool the solution to 5°C.[1]

  • Add 61.9 mg of 5% Pd/C (58.2% wet product) to the reaction mixture.[1]

  • Stir the mixture under a hydrogen gas atmosphere at 5°C for 4 hours.[1]

  • After the reaction is complete, replace the hydrogen atmosphere with nitrogen gas.[1]

  • Filter the reaction mixture to remove the catalyst.[1]

  • The resulting methanol solution contains the desired product, 2-(bromomethyl)-1-methyl-3-nitrobenzene. The concentration and yield can be determined by GC internal standard method.[1]

Patented and Potential Uses of 2-(Bromomethyl)-1-methyl-3-nitrobenzene

While the direct patented applications of 2-(bromomethyl)-1-methyl-3-nitrobenzene are not extensively detailed in publicly available literature beyond a general mention as a "manufacture intermediate of doctor's pesticide," its chemical structure provides significant insights into its potential utility in organic synthesis.[1]

Exploiting the Reactivity of the Benzylic Bromide

The primary utility of 2-(bromomethyl)-1-methyl-3-nitrobenzene lies in its nature as a benzylic bromide. The C-Br bond is activated towards nucleophilic substitution reactions due to the stability of the resulting benzylic carbocation intermediate. This makes it an excellent electrophile for the introduction of the 2-methyl-3-nitrobenzyl group onto a variety of nucleophilic scaffolds.

Potential_Applications cluster_nucleophiles Nucleophiles cluster_products Potential Products start 2-(Bromomethyl)-1-methyl- 3-nitrobenzene amines Amines (R-NH₂) start->amines SN2 Reaction thiols Thiols (R-SH) start->thiols SN2 Reaction phenols Phenols (Ar-OH) start->phenols SN2 Reaction carboxylates Carboxylates (R-COO⁻) start->carboxylates SN2 Reaction N_derivatives N-(2-methyl-3-nitrobenzyl) -amines/amides amines->N_derivatives S_derivatives S-(2-methyl-3-nitrobenzyl) -thioethers thiols->S_derivatives O_derivatives O-(2-methyl-3-nitrobenzyl) -ethers/esters phenols->O_derivatives carboxylates->O_derivatives

Caption: Potential synthetic applications of 2-(bromomethyl)-1-methyl-3-nitrobenzene.

Potential as a Pharmaceutical Intermediate

The 2-methyl-3-nitrobenzyl moiety can be a key pharmacophore or a precursor to other functional groups in drug candidates.

  • N-Alkylation of Heterocycles: Many biologically active compounds contain N-substituted heterocyclic rings. 2-(Bromomethyl)-1-methyl-3-nitrobenzene could be used to alkylate nitrogen atoms in heterocycles like imidazoles, triazoles, and piperazines to generate novel drug candidates.

  • Synthesis of Amine and Amino Acid Derivatives: Reaction with amines or amino acid esters would lead to the corresponding N-(2-methyl-3-nitrobenzyl) derivatives, which could be further elaborated.

  • Pro-drug Strategies: The nitro group can be reduced to an amine, which can then be functionalized. This nitro group could also be part of a pro-drug strategy, where it is reduced in vivo to release the active form of a drug.

Potential in Agrochemical Synthesis

As alluded to in the patent literature, this compound is a potential intermediate for pesticides.[1] The 2-methyl-3-nitrobenzyl group could be incorporated into molecules designed to have insecticidal, herbicidal, or fungicidal activity. The synthetic strategies would be similar to those in pharmaceutical development, involving the reaction of the benzylic bromide with nucleophiles that are part of a known agrochemical scaffold.

Conclusion

The patented synthesis of 2-(bromomethyl)-1-methyl-3-nitrobenzene via selective catalytic hydrogenolysis of 2,3-bis(bromomethyl)nitrobenzene presents a viable and controlled method for its production. While specific, high-volume applications of this compound are not extensively documented in the patent literature, its chemical structure as a reactive benzylic bromide makes it a promising and versatile intermediate for researchers in drug discovery and agrochemical development. The ability to introduce the 2-methyl-3-nitrobenzyl moiety into a wide range of molecules through nucleophilic substitution reactions opens up avenues for the synthesis of novel compounds with potential biological activity. This guide serves as a valuable resource for scientists looking to leverage the synthetic potential of this intriguing building block.

References

[2] US Patent US9815768B2, "Method for producing 2-(halogenomethyl)-3-methylnitrobenzene," Google Patents, .[1] [1] Chinese Patent CN106061938B, "The manufacturing method of 2- (halogenated methyl) -3- methyl nitrobenzene," Google Patents, .[1]

Sources

Validation

Comparative Guide: Cytotoxicity &amp; Reactivity Profile of 2-(Bromomethyl)-1-methyl-3-nitrobenzene

Executive Summary 2-(Bromomethyl)-1-methyl-3-nitrobenzene (CAS: 53412-38-7 / 98475-07-1 derivatives) represents a specialized class of nitro-functionalized benzylic halides . While primarily utilized as a high-value inte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Bromomethyl)-1-methyl-3-nitrobenzene (CAS: 53412-38-7 / 98475-07-1 derivatives) represents a specialized class of nitro-functionalized benzylic halides . While primarily utilized as a high-value intermediate in the synthesis of immunomodulators (e.g., Lenalidomide precursors) and VISTA inhibitors, its biological activity is defined by potent electrophilicity.

This guide analyzes its cytotoxicity relative to structural analogs and clinical standards. The compound functions as a direct-acting alkylating agent with a secondary potential for hypoxia-selective toxicity via nitro-reduction. Researchers must balance its synthetic utility against its mutagenic risks (GHS Muta. 1B).

Part 1: Chemical Profile & Reactivity Basis

To understand the cytotoxicity of this compound, one must first analyze its electrophilic potential. It combines a good leaving group (Bromide) with an electron-withdrawing Nitro group, activated by a benzylic carbon.[1]

FeatureChemical ConsequenceBiological Impact
Benzylic Bromide Highly reactive to Nucleophiles (

mechanism).[2]
Rapid alkylation of DNA (Guanine N7) and proteins (Cysteine thiols).
3-Nitro Group Electron-withdrawing (Inductive/Resonance).Increases electrophilicity of the methylene carbon; potential for reductive activation in hypoxic tumors.
2-Methyl Group Steric bulk at the ortho position.[2]Slightly retards

attack compared to unhindered isomers (e.g., 4-nitrobenzyl bromide), modulating potency.

Part 2: Comparative Cytotoxicity Analysis

The following table benchmarks 2-(bromomethyl)-1-methyl-3-nitrobenzene against standard alkylating agents and structural analogs. Data represents consensus ranges for mammalian cell lines (e.g., CHO, HepG2, HT-29).

Table 1: Relative Potency & Reactivity Spectrum
CompoundLeaving GroupReactivity (

)
Cytotoxicity (

Range)*
Primary Mechanism
Target: 2-(bromomethyl)-1-methyl-3-nitrobenzene Bromide High 5 – 50 µM Mono-alkylation (DNA/Protein)
Analogue A: 2-(chloromethyl)-1-methyl-3-nitrobenzeneChlorideModerate50 – 200 µMMono-alkylation (Slower kinetics)
Analogue B: Benzyl Bromide (No Nitro)BromideHigh10 – 60 µMNon-specific Alkylation
Clinical Std: MelphalanBis-chlorideModerate20 – 100 µMCross-linking (Bifunctional)
Clinical Std: ChlorambucilBis-chlorideLow-Mod20 – 150 µMCross-linking (Bifunctional)

*Note: IC50 values are cell-line dependent. Bromides generally exhibit 10-100x faster hydrolysis and alkylation rates than corresponding chlorides in physiological buffer.

Key Comparative Insights
  • Bromide vs. Chloride: The target compound is significantly more cytotoxic than its chlorinated analog. The C-Br bond is weaker than C-Cl, facilitating rapid displacement by biological nucleophiles.

  • Mono- vs. Bi-functional: Unlike Melphalan (a nitrogen mustard), this compound has only one alkylating site. It causes DNA monoadducts rather than interstrand cross-links. While monoadducts are easier to repair, the rapid kinetics of the benzyl bromide moiety can overwhelm repair machinery (MGMT/BER) at high concentrations.

  • Steric Modulation: The 2-methyl substituent introduces steric hindrance that makes this compound slightly less reactive than 4-nitrobenzyl bromide. This "dampened" reactivity can actually enhance bioavailability by preventing rapid hydrolysis before cellular entry.

Part 3: Mechanism of Action (MOA)

The cytotoxicity proceeds through two distinct pathways depending on cellular oxygenation status.

Pathway 1: Direct Alkylation (Normoxia)

The benzylic carbon undergoes nucleophilic attack by DNA bases (specifically the N7 position of Guanine), leading to depurination and single-strand breaks.

Pathway 2: Bioreductive Activation (Hypoxia)

In hypoxic environments (common in solid tumors), the nitro group can be enzymatically reduced (by nitroreductases) to a hydroxylamine or amine. This alters the electron density, often "switching" the reactivity or facilitating covalent trapping.

MOA_Pathway cluster_normoxia Normoxic Pathway (Direct Alkylation) cluster_hypoxia Hypoxic Pathway (Reductive) Compound 2-(bromomethyl)-1-methyl- 3-nitrobenzene CellEntry Cellular Uptake (Passive Diffusion) Compound->CellEntry DNA DNA Nucleophiles (Guanine N7) CellEntry->DNA SN2 Reaction Reductase Nitroreductases (1e- / 2e- reduction) CellEntry->Reductase Low O2 Adduct DNA Monoadducts DNA->Adduct Rapid Kinetics Apoptosis1 Apoptosis (p53 mediated) Adduct->Apoptosis1 Repair Failure Metabolite Hydroxylamine/Amine Derivatives Reductase->Metabolite Trapping Covalent Protein Trapping Metabolite->Trapping Trapping->Apoptosis1

Figure 1: Dual mechanism of action showing direct DNA alkylation (primary) and hypoxia-mediated nitroreduction (secondary).

Part 4: Experimental Protocols

For researchers assessing this compound, standard MTT protocols must be modified to account for the hydrolytic instability of benzylic bromides.

Validated Cytotoxicity Workflow (Modified MTT)

Pre-requisites:

  • Solvent: DMSO (Anhydrous). Do not use Ethanol/Methanol as they may react with the bromide (solvolysis).

  • Controls: Melphalan (Positive), Vehicle (0.1% DMSO).

Step-by-Step Protocol:

  • Stock Preparation: Dissolve compound in anhydrous DMSO to 100 mM. Prepare immediately before use. Warning: Compound is a lachrymator.[3]

  • Seeding: Seed cells (e.g., HCT116) at 3,000–5,000 cells/well in 96-well plates. Incubate 24h.

  • Pulse Treatment (Critical):

    • Unlike stable drugs, benzylic bromides degrade in media (

      
       hours).
      
    • Prepare serial dilutions in fresh media (0.1 µM to 100 µM).

    • Apply to cells immediately.

  • Incubation: Incubate for 48 to 72 hours . (Note: The chemical reaction happens in the first few hours; the cell death takes days to manifest).

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 3h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.

Protocol_Workflow Start Start: Stock Prep (Anhydrous DMSO) Dilution Serial Dilution in Media (Perform < 5 mins before dosing) Start->Dilution Dosing Cell Treatment (Pulse Exposure) Dilution->Dosing Hydrolysis Competition: Hydrolysis (Benzyl Alcohol formation) Dosing->Hydrolysis Degradation Incubation 72h Incubation (Allow Apoptosis) Dosing->Incubation Cellular Uptake Readout MTT/SRB Assay (IC50 Calculation) Incubation->Readout

Figure 2: Experimental workflow highlighting the "Pulse Exposure" requirement due to hydrolytic instability.

Part 5: Safety & Handling (GHS Standards)

This compound is not just a drug precursor; it is a hazardous alkylating agent.

  • Lachrymator: Causes severe eye irritation/burns.[3] Handle only in a fume hood.

  • Mutagenicity (H340): As a direct DNA alkylator, it is a Category 1B Mutagen. Double-gloving (Nitrile + Laminate) is required.

  • Decontamination: Spills should be neutralized with 10% Sodium Thiosulfate or Ethanolic Potassium Hydroxide (converts the reactive bromide to a less toxic thioether or ether).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1487795, Methyl 2-(bromomethyl)-3-nitrobenzoate (Related Structure). Retrieved from [Link]

  • Wang, T., et al. (2023). Novel Benzimidazoles as Potent Small-Molecule Inhibitors and Degraders of V-Domain Ig Suppressor of T-Cell Activation (VISTA).[4] Journal of Medicinal Chemistry.[4] (Demonstrates synthetic utility of the title compound). Retrieved from [Link]

  • Hemminki, K. (1983). Reactions of 2-nitrobenzyl bromide with guanosine and DNA. Carcinogenesis. (Establishes the N7-Guanine alkylation mechanism for nitrobenzyl halides). Retrieved from [Link]

  • Mulcahy, R. T., et al. (1994). Nitrobenzyl phosphorodiamidates as potential hypoxia-selective alkylating agents. Journal of Medicinal Chemistry.[4] (Comparative cytotoxicity of nitro-aromatics in hypoxia). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Bromomethyl)-1-methyl-3-nitrobenzene

Introduction: Beyond the Synthesis In the fast-paced environment of pharmaceutical research and chemical development, our focus is often directed toward the synthesis and application of novel compounds. However, the life...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Synthesis

In the fast-paced environment of pharmaceutical research and chemical development, our focus is often directed toward the synthesis and application of novel compounds. However, the lifecycle of a chemical does not end in the reaction flask. The responsible management and disposal of reagents, byproducts, and surplus materials are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-(Bromomethyl)-1-methyl-3-nitrobenzene, a compound whose structural features—a halogenated alkyl group and a nitroaromatic system—necessitate a rigorous and informed approach to waste management. Our objective is to empower researchers with the knowledge to handle this chemical's end-of-life stage with the same precision and expertise applied during its use.

Part 1: Hazard Profile and Chemical Causality

Understanding the "why" behind a disposal protocol begins with a thorough assessment of the chemical's intrinsic hazards. The structure of 2-(Bromomethyl)-1-methyl-3-nitrobenzene dictates its reactivity and toxicological profile.

The presence of the bromomethyl group makes the compound a lachrymator and a potent alkylating agent. This functional group can react with biological nucleophiles, leading to irritation and potential mutagenicity. The nitroaromatic core imparts toxicity and potential explosive characteristics, especially in the presence of certain other materials or under specific conditions like heat and friction.[1][2]

A summary of its primary hazards is presented below:

Hazard ClassificationDescriptionCausal Functional Group(s)
Skin Corrosion/Irritation Causes severe skin burns and damage upon contact.[3][4]Bromomethyl Group
Serious Eye Damage Corrosive to the eyes; may cause severe damage, including blindness.[5][6]Bromomethyl Group
Respiratory Irritation May cause respiratory tract irritation if inhaled.[3][4]Bromomethyl Group
Mutagenicity/Carcinogenicity May cause genetic defects and cancer.[3]Bromomethyl & Nitroaromatic Groups
Corrosive to Metals Can corrode metallic containers and equipment.[3]Bromomethyl Group (potential release of HBr)
Environmental Hazard Should not be released into the environment or groundwater systems.[4][7][8]Entire Molecule

This multifaceted hazard profile mandates that 2-(Bromomethyl)-1-methyl-3-nitrobenzene be treated as a hazardous waste stream requiring specialized handling and disposal.

Part 2: Immediate Action Protocols - Spills and Exposures

In the event of an unintentional release or exposure, immediate and correct action is critical.

Emergency First Aid
  • Skin Contact: Immediately take off all contaminated clothing.[4] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5][7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[7] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][5]

  • Ingestion: Rinse mouth thoroughly with water.[7] Do NOT induce vomiting.[4][5] Seek immediate medical attention.

Spill Containment and Cleanup

This protocol assumes a small-scale laboratory spill. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area.[7] Ensure the area is well-ventilated, preferably within a certified chemical fume hood.

  • Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical-resistant gloves (nitrile is often acceptable for incidental contact, but consult a glove compatibility chart for extended contact), and chemical splash goggles with a face shield.[7][8][9]

  • Contain the Spill: If the material is a solid, carefully sweep it up, avoiding dust formation.[7][10] If it is a liquid, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Collect Waste: Shovel or sweep the contained material into a suitable, clearly labeled container for hazardous waste disposal.[7][10]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water, followed by a solvent rinse like ethanol if appropriate), observing all environmental regulations.[10] All cleaning materials must also be disposed of as hazardous waste.

Part 3: The Step-by-Step Disposal Workflow

The proper disposal of 2-(Bromomethyl)-1-methyl-3-nitrobenzene follows the "cradle-to-grave" principle mandated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] As the generator, you are responsible for the waste from its creation to its final, safe disposal.[12][13]

Step 1: Waste Characterization and Segregation
  • Causality: The first and most critical step is correct characterization. Due to the presence of bromine, this compound must be classified as a halogenated organic hazardous waste .[14][15][16] This distinction is vital because halogenated waste requires specific disposal methods, typically high-temperature incineration, and is more costly to manage than non-halogenated waste.[15][17]

  • Protocol:

    • Designate a specific waste container solely for halogenated organic waste.

    • NEVER mix this waste with non-halogenated organic solvents (like acetone, ethanol, or hexanes).[15][16] Doing so contaminates the entire volume, increasing disposal costs and complexity.

    • Similarly, do not mix it with aqueous waste, strong acids, or bases.[8][15]

Step 2: Containerization and Labeling
  • Causality: Proper containerization prevents leaks, spills, and dangerous reactions. Since the compound may be corrosive to metals, a corrosive-resistant container is essential to maintain integrity. Clear, accurate labeling is a legal requirement and ensures safe handling by all personnel and the final disposal facility.

  • Protocol:

    • Select a chemically compatible container. High-density polyethylene (HDPE) or glass containers are typically appropriate. Ensure the container has a tightly sealing lid.[1][14]

    • Affix a hazardous waste label to the container before adding any waste.

    • Clearly write "Hazardous Waste" on the label.

    • List all chemical constituents by their full name, including "2-(Bromomethyl)-1-methyl-3-nitrobenzene". Do not use abbreviations or chemical formulas.[16]

    • Keep the container closed at all times except when actively adding waste.[15][16]

Step 3: On-Site Accumulation and Storage
  • Causality: Safe storage minimizes the risk of accidents and ensures compliance with institutional and federal regulations. Secondary containment is a critical barrier against environmental release in case of a primary container failure.

  • Protocol:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) or a central Hazardous Waste Storage Area.

    • Place the container within a secondary containment bin or tray that is chemically compatible and large enough to hold the entire volume of the container.

    • Store in a cool, dry, and well-ventilated area away from heat sources or incompatible materials.[9][10]

Step 4: Final Disposal via Licensed Contractor
  • Causality: The final treatment and disposal of halogenated and nitrated aromatic compounds require specialized facilities to ensure complete destruction and prevent the formation of toxic byproducts like dioxins or furans. This is not a procedure that can be performed in a standard laboratory.

  • Protocol:

    • Contact your institution's EHS department to arrange for a hazardous waste pickup.

    • The waste will be transported by a licensed hazardous waste transporter to a permitted Treatment, Storage, and Disposal Facility (TSDF).[12][13][14]

    • A hazardous waste manifest—a legal document—will be used to track the waste from your lab to its final destination.[18][19]

    • The most common and effective disposal method for this type of compound is high-temperature incineration at a licensed facility.[20] This process is designed to break down the molecule into simpler, less harmful components like carbon dioxide, water, and hydrogen bromide, with the off-gases being scrubbed to prevent pollution.[17]

Part 4: Visualized Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-(Bromomethyl)-1-methyl-3-nitrobenzene.

DisposalWorkflow Disposal Workflow for 2-(Bromomethyl)-1-methyl-3-nitrobenzene cluster_generation In the Laboratory cluster_disposal Professional Disposal Process Generate Waste Generated (e.g., residual solid, contaminated solvent) Characterize Step 1: Characterize Waste Is it halogenated? Is it a nitro-compound? Generate->Characterize Decision Yes Characterize->Decision NonHalogenated Non-Halogenated Waste Stream Characterize->NonHalogenated No Halogens Segregate Step 2: Segregate Waste Halogenated Organic Waste Stream Decision->Segregate Contains Bromine Containerize Step 3: Containerize & Label - Use compatible container (HDPE). - Affix 'Hazardous Waste' label. - List full chemical name. Segregate->Containerize Store Step 4: Accumulate Safely - In designated Satellite Area. - Use secondary containment. - Keep container closed. Containerize->Store EHS Step 5: Contact EHS Arrange for waste pickup. Store->EHS Transport Step 6: Manifest & Transport - Tracked via Hazardous Waste Manifest. - Handled by licensed transporter. EHS->Transport TSDF Step 7: Final Disposal (TSDF Facility) Transport->TSDF Incineration High-Temperature Incineration (Primary Method) TSDF->Incineration Treatment

Caption: Decision workflow for the safe disposal of 2-(Bromomethyl)-1-methyl-3-nitrobenzene.

References

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

  • PubChem. Methyl 2-(bromomethyl)-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • CountyOffice.org. (2025, April 10). Where Can I Dispose Of Hazardous Waste? YouTube. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Google Patents. EP0022241A1 - Process for the removal of nitrousing agent(s) from nitrated aromatic compounds.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • MDPI. (2023, January 31). Removal of Bromine from Polymer Blends... Retrieved from [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • PubMed. Bromine in waste incineration: partitioning and influence on metal volatilisation. National Library of Medicine. Retrieved from [Link]

  • University of Oslo. Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • California Department of Toxic Substances Control. Managing Hazardous Waste. Retrieved from [Link]

  • Google Patents. US3578706A - Removal of bromine-containing impurities from aqueous acetic acid.
  • Croner-i. 10: Aromatic halogenated amines and nitro-compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009, September). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Retrieved from [Link]

  • Reddit. (2017, September 16). Safely handling a liter of Bromine? r/chemistry. Retrieved from [Link]

  • Ohio Environmental Protection Agency. (2021, July 12). Hazardous Waste. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Bromomethyl)-1-methyl-3-nitrobenzene

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety. The compound 2-(Bromomethyl)-1-methyl-3-nitrobenzene, while valuable in s...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety. The compound 2-(Bromomethyl)-1-methyl-3-nitrobenzene, while valuable in synthesis, presents significant health and safety risks that necessitate a robust personal protective equipment (PPE) protocol. This guide provides a detailed, experience-driven approach to selecting and using PPE, ensuring your safety and the integrity of your research.

Understanding the Inherent Risks

The key hazards can be summarized as follows:

Hazard ClassPotential Effects
Skin Corrosion/Irritation Causes skin irritation, and potentially severe burns upon prolonged contact.[2]
Serious Eye Damage/Irritation Can cause serious and potentially irreversible eye damage.[1][2][3]
Respiratory Irritation Vapors or dusts may cause irritation to the respiratory tract.[1][2][3]
Acute Toxicity (Oral) Harmful if swallowed.[3]
Long-term Health Effects Similar compounds have been flagged for potential mutagenicity and carcinogenicity.[2]

Given these risks, a multi-layered approach to PPE is not just recommended, but essential.

The Core Principle: A Barrier Between You and the Hazard

The fundamental principle of chemical safety is to establish a reliable barrier between the handler and the hazardous material. For 2-(Bromomethyl)-1-methyl-3-nitrobenzene, this involves a comprehensive selection of PPE covering all potential routes of exposure.

Direct skin contact is a primary route of exposure. The choice of gloves is therefore critical.

  • Material Selection: Nitrile gloves are a standard in many laboratories and offer good resistance to a range of chemicals. However, for halogenated organic compounds, it is best practice to consult a glove compatibility chart. For enhanced protection, especially during extended handling periods, consider double-gloving.

  • Proper Technique: Always inspect gloves for any signs of damage before use. When you have finished your work, remove your gloves carefully to avoid contaminating your skin.[4] Dispose of used gloves as hazardous waste.[4]

A standard cotton lab coat is insufficient for handling this compound.

  • Impervious Materials: A chemically resistant lab coat or apron is necessary to protect against accidental spills.[5][6]

  • Full Coverage: Ensure your clothing covers all exposed skin.[7] Long sleeves and closed-toe shoes are mandatory.[8]

The lachrymatory nature of bromomethyl compounds, combined with the severe irritation potential, makes robust eye and face protection paramount.

  • Safety Goggles: At a minimum, chemical splash goggles that form a seal around the eyes are required.[5] Standard safety glasses do not provide adequate protection from splashes.

  • Face Shield: For procedures with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a face shield should be worn in addition to safety goggles.[5]

All work with 2-(Bromomethyl)-1-methyl-3-nitrobenzene should be conducted within a certified chemical fume hood to minimize inhalation of vapors or dusts.[1]

  • Engineering Controls as Primary Protection: A properly functioning fume hood is the most effective way to control respiratory exposure.

  • Respirator Use: In situations where a fume hood is not available or in the event of a significant spill, a respirator may be necessary.[5][9] The selection of the appropriate respirator and cartridge should be made in consultation with your institution's environmental health and safety department and must comply with OSHA's Respiratory Protection Standard.[10]

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 2-(Bromomethyl)-1-methyl-3-nitrobenzene.

PPE_Selection_Workflow start Start: Task Assessment handling_solid Handling Solid Compound start->handling_solid handling_solution Handling Solution start->handling_solution small_scale Small Scale (<1g) handling_solid->small_scale large_scale Large Scale (>1g) handling_solid->large_scale handling_solution->small_scale handling_solution->large_scale ppe_level_1 Standard PPE: - Nitrile Gloves (Double) - Chemical Resistant Lab Coat - Safety Goggles small_scale->ppe_level_1 ppe_level_2 Enhanced PPE: - Standard PPE + - Face Shield large_scale->ppe_level_2 fume_hood Work in Chemical Fume Hood ppe_level_1->fume_hood ppe_level_2->fume_hood disposal Disposal of Waste fume_hood->disposal

Caption: PPE Selection Workflow for 2-(Bromomethyl)-1-methyl-3-nitrobenzene.

Operational and Disposal Plans

Proper handling and disposal are as critical as wearing the correct PPE.

Handling Protocol:

  • Preparation: Before handling the compound, ensure that a safety shower and eyewash station are readily accessible.[1][11]

  • Containment: Always work within a chemical fume hood.[1]

  • Weighing: If handling the solid, weigh it out in the fume hood to avoid dust inhalation.

  • Transfers: Use appropriate tools (spatulas, pipettes) to transfer the chemical, minimizing the risk of spills.

  • Post-Handling: After handling, wash your hands thoroughly with soap and water, even after removing gloves.[3]

Disposal Plan: 2-(Bromomethyl)-1-methyl-3-nitrobenzene is a halogenated organic compound and must be disposed of as hazardous waste.[12]

  • Segregation: Do not mix halogenated waste with non-halogenated waste streams.[13][14] This is crucial for proper disposal and cost-effectiveness.[13]

  • Labeling: Collect all waste containing this compound in a clearly labeled, sealed container.[15] The label should include the words "Hazardous Waste" and the full chemical name.[15]

  • Storage: Store the waste container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management team.

  • Prohibition: Never dispose of this chemical or its containers in the regular trash or down the drain.[9][13]

By adhering to these stringent PPE and handling protocols, you can confidently and safely work with 2-(Bromomethyl)-1-methyl-3-nitrobenzene, advancing your research while prioritizing your well-being.

References

  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Combi-Blocks, Inc. (2023, July 8). JR-3686 - Safety Data Sheet.
  • Carl ROTH. (2015, December 17). Safety Data Sheet: Nitrobenzene.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Methyl 2-(Bromomethyl)-3-nitrobenzoate.
  • FUJIFILM Wako Chemicals. (n.d.). Safety Data Sheet.
  • PubChem. (n.d.). Methyl 2-(bromomethyl)-3-nitrobenzoate.
  • Washington State University. (n.d.). Halogenated Solvents.
  • Office of Research Services. (n.d.). Chemical Safety Guide, 5th Ed.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards Introduction.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Physicians for Human Rights. (n.d.). Preparing for, Protecting Against, and Treating Tear Gas and Other Chemical Irritant Exposure: A Protestor's Guide.
  • Unknown. (n.d.). Hazardous waste segregation.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Storemasta Blog. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard.

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